molecular formula C7H4ClFN2 B2944543 4-Amino-2-chloro-6-fluorobenzonitrile CAS No. 1095188-13-8

4-Amino-2-chloro-6-fluorobenzonitrile

Cat. No.: B2944543
CAS No.: 1095188-13-8
M. Wt: 170.57
InChI Key: QFGUYMHEJVAZEZ-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-6-fluorobenzonitrile (CAS 1095188-13-8) is a fluorinated aromatic building block of high interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C₇H₄ClFN₂ and a molecular weight of 170.57 g/mol, it serves as a versatile intermediate for the synthesis of complex organic molecules . Its structure, featuring an amino group, a chlorine atom, a fluorine atom, and a nitrile group on a benzene ring, allows for multiple sites of regiospecific functionalization, making it a valuable precursor in drug discovery campaigns . This compound is recognized for its application in the development of novel therapeutic agents. Scientific literature indicates its use as a key intermediate in the synthesis of androgen receptor modulators, which are being investigated for the treatment of conditions such as prostate cancer . The inclusion of fluorine in the structure is a common strategy in drug design to improve the metabolic stability, bioavailability, and binding affinity of potential drug candidates . Researchers utilize this compound under controlled conditions. It is recommended to be stored sealed in a dark place under an inert atmosphere at 2-8°C . This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-chloro-6-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGUYMHEJVAZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C#N)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for 4-Amino-2-chloro-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Amino-2-chloro-6-fluorobenzonitrile, a key building block in medicinal chemistry and pharmaceutical research.[1] A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals to ensure structural integrity and purity in their synthetic endeavors. This document delves into the theoretical underpinnings of the observed chemical shifts and coupling constants, provides a detailed experimental protocol for data acquisition, and presents a complete assignment of the NMR signals.

Introduction: The Structural Significance of 4-Amino-2-chloro-6-fluorobenzonitrile

4-Amino-2-chloro-6-fluorobenzonitrile (C₇H₄ClFN₂) is a polysubstituted aromatic compound with a molecular weight of 170.57 g/mol .[1][2] Its chemical structure, featuring an amino group, a nitrile group, and two different halogen atoms (chlorine and fluorine) on a benzene ring, makes it a versatile intermediate for the synthesis of a wide array of complex organic molecules.[1] The precise arrangement of these functional groups dictates its reactivity and, consequently, its utility in the development of novel therapeutic agents. NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules.

Theoretical Considerations: Predicting the NMR Landscape

The ¹H and ¹³C NMR spectra of 4-Amino-2-chloro-6-fluorobenzonitrile are governed by the electronic effects of its various substituents. Understanding these effects is crucial for predicting and interpreting the resulting spectra.

2.1. Substituent Effects on ¹H Chemical Shifts

The chemical shifts of the aromatic protons are influenced by the interplay of inductive and resonance effects of the substituents.

  • Amino Group (-NH₂): The amino group is a strong activating group, donating electron density to the aromatic ring through resonance.[3] This increased electron density, particularly at the ortho and para positions, results in increased shielding and a subsequent upfield shift (lower ppm values) of the attached protons.[3]

  • Chloro Group (-Cl): Chlorine is an electronegative atom and thus withdraws electron density through the sigma bonds (inductive effect), which would be expected to deshield the aromatic protons. However, it can also donate electron density via resonance. The net effect is a weaker ring current, which can lead to a slight upfield shift of the aromatic protons compared to unsubstituted benzene.[4]

  • Fluoro Group (-F): Fluorine is the most electronegative element, exhibiting a strong electron-withdrawing inductive effect. Like chlorine, it also possesses lone pairs that can be donated to the aromatic pi-system through resonance.[5] The strong inductive effect generally dominates, leading to a deshielding of nearby protons. The sensitivity of fluorine chemical shifts to the electronic environment is significantly higher than that of protons.[6]

  • Nitrile Group (-CN): The nitrile group is a strong electron-withdrawing group through both induction and resonance. This effect leads to a significant deshielding of the aromatic protons, causing them to resonate at a downfield position (higher ppm values).

2.2. Substituent Effects on ¹³C Chemical Shifts

The chemical shifts of the aromatic carbons are also dictated by the electronic contributions of the substituents.

  • Amino Group (-NH₂): The electron-donating nature of the amino group leads to a significant shielding of the carbon atom to which it is attached (ipso-carbon) and the ortho and para carbons.

  • Chloro and Fluoro Groups (-Cl and -F): The high electronegativity of chlorine and fluorine causes a deshielding effect on the ipso-carbons, shifting them downfield.

  • Nitrile Group (-CN): The electron-withdrawing nature of the nitrile group results in a deshielding of the ipso-carbon and other carbons in the ring, particularly the para carbon.

2.3. Spin-Spin Coupling

In the ¹H NMR spectrum, the two aromatic protons will exhibit splitting due to spin-spin coupling. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the interacting nuclei. For aromatic systems, coupling between protons meta to each other (³JHH) is typically in the range of 2-3 Hz.

Furthermore, the presence of the ¹⁹F nucleus (100% natural abundance, spin I = 1/2) will introduce additional couplings to both the protons and carbons.[6] These heteronuclear couplings provide valuable structural information. The magnitude of J-couplings between ¹⁹F and ¹H or ¹³C depends on the number of intervening bonds.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.

3.1. Sample Preparation

A well-defined protocol ensures the integrity of the NMR data.

G

Step-by-Step Methodology:

  • Weighing the Sample: Accurately weigh between 5-25 mg of 4-Amino-2-chloro-6-fluorobenzonitrile for ¹H NMR and 50-100 mg for ¹³C NMR.[7][8] Using an appropriate amount of material is crucial for obtaining a good signal-to-noise ratio.[7]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[7][9] The use of deuterated solvents is necessary for the spectrometer's lock system.[10]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[8] Solid particles can distort the magnetic field homogeneity, leading to broad spectral lines.[8]

  • Transfer and Capping: Ensure the final sample height in the NMR tube is approximately 4-5 cm.[9] Securely cap the NMR tube to prevent solvent evaporation and contamination.

  • Labeling: Clearly label the NMR tube with the sample identity.

3.2. Data Acquisition Parameters

Optimal instrument parameters are key to resolving the spectral features of interest. The following are typical parameters for a 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Sequencezg30A standard 30° pulse sequence provides a good balance between signal intensity and quantitative accuracy for routine spectra.[11]
Spectral Width~12 ppmSufficient to encompass the aromatic and amino proton signals.[10]
Acquisition Time2-4 sEnsures adequate digital resolution.[10][11]
Relaxation Delay1-5 sAllows for sufficient relaxation of the protons between scans.[10]
Number of Scans8-16Provides a good signal-to-noise ratio for a moderately concentrated sample.[10]

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Sequencezgpg30A proton-decoupled pulse sequence with a 30° pulse angle is recommended for small molecules to improve signal-to-noise.[10][11]
Spectral Width~220 ppmCovers the full range of expected carbon chemical shifts.[10]
Acquisition Time1-2 sProvides sufficient resolution for most applications.[10]
Relaxation Delay2 sA shorter delay is often sufficient for proton-decoupled spectra due to the Nuclear Overhauser Effect (NOE).
Number of Scans1024 or moreA higher number of scans is necessary due to the low natural abundance of the ¹³C isotope.

Spectral Analysis and Assignments

The following sections provide a detailed assignment of the ¹H and ¹³C NMR spectra of 4-Amino-2-chloro-6-fluorobenzonitrile. The numbering scheme used for the assignments is as follows:

G

4.1. ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show signals for the two aromatic protons and the amino protons.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-36.5 - 7.0Doublet of doublets (dd)³JH3-H5 ≈ 2-3 Hz, ⁴JH3-F6 ≈ 8-10 HzShielded by the para amino group and deshielded by the ortho chloro and meta nitrile groups. Coupled to H-5 and the fluorine at C-6.
H-56.3 - 6.8Doublet of doublets (dd)³JH5-H3 ≈ 2-3 Hz, ³JH5-F6 ≈ 4-6 HzShielded by the ortho amino group and deshielded by the meta chloro and nitrile groups. Coupled to H-3 and the fluorine at C-6.
-NH₂4.0 - 5.0Broad singlet-The chemical shift of amino protons can vary significantly depending on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.

4.2. ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will display seven distinct signals corresponding to the six aromatic carbons and the nitrile carbon.

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F coupling)Coupling Constant (J, Hz)Rationale
C-195 - 105Doublet³JC1-F6 ≈ 3-5 HzShielded by the meta amino group and deshielded by the ortho chloro and fluoro groups. Coupled to the fluorine at C-6.
C-2145 - 155Doublet²JC2-F6 ≈ 15-25 HzDeshielded by the directly attached chlorine and the para nitrile group. Coupled to the fluorine at C-6.
C-3110 - 120Doublet³JC3-F6 ≈ 3-5 HzShielded by the para amino group. Coupled to the fluorine at C-6.
C-4150 - 160Singlet-Strongly shielded by the directly attached amino group.
C-5100 - 110Doublet²JC5-F6 ≈ 20-30 HzShielded by the ortho amino group. Coupled to the fluorine at C-6.
C-6160 - 170Doublet¹JC6-F6 ≈ 240-260 HzStrongly deshielded by the directly attached fluorine. Exhibits a large one-bond coupling to fluorine.
-C≡N115 - 120Singlet-Typical chemical shift for a nitrile carbon.

Conclusion

This technical guide has provided a detailed framework for the assignment of the ¹H and ¹³C NMR spectra of 4-Amino-2-chloro-6-fluorobenzonitrile. By integrating theoretical principles with practical experimental considerations, researchers can confidently utilize NMR spectroscopy to verify the structure and purity of this important synthetic intermediate. The predicted chemical shifts and coupling constants serve as a valuable reference for the interpretation of experimentally acquired data.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • National Institute of Standards and Technology. (n.d.). 4-Amino-2-chloro-6-fluorobenzonitrile. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-chloro-6-fluorobenzonitrile. Retrieved from [Link]

  • Reich, H. J. (n.d.). Structure Determination using NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
  • ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. Chemistry LibreTexts. Retrieved from [Link]

  • Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.
  • Reddit. (2021, December 12). What is the effect of a chlorine group on aromatic protons? r/NMRspectroscopy. Retrieved from [Link]

  • Reddit. (2024, September 3). The Effect of Fluorine in 1H NMR. r/Chempros. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In High-Resolution NMR Techniques in Organic Chemistry. Retrieved from [Link]

Sources

Electronic and Steric Effects of Substituents in 4-Amino-2-chloro-6-fluorobenzonitrile: A Technical Guide for Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

The rational design of pharmaceutical intermediates requires a deep understanding of how substituents modulate the electronic and steric topography of an aromatic core. 4-Amino-2-chloro-6-fluorobenzonitrile (CAS: 1095188-13-8) is a highly functionalized, fluorinated aromatic building block widely utilized in the synthesis of complex therapeutics, notably androgen receptor modulators for prostate cancer treatment (1)[1].

This whitepaper dissects the push-pull electronic dynamics and orthogonal reactivity of this molecule. By mapping the distinct bond dissociation energies and steric profiles of its substituents, we provide field-proven, self-validating protocols for chemoselective late-stage functionalization.

Electronic and Steric Topography

The reactivity of 4-amino-2-chloro-6-fluorobenzonitrile is governed by a highly polarized π -system. The molecule features a classic "push-pull" dynamic established by the para-relationship between a strong electron-donating group (EDG) and a strong electron-withdrawing group (EWG).

Quantitative Substituent Profiling

To predict regioselectivity, we must evaluate the Hammett constants ( σ ) and steric parameters (van der Waals radii) of each substituent. The table below summarizes these quantitative metrics, dictating the molecule's behavior in nucleophilic aromatic substitution (S N​ Ar) and transition-metal catalysis.

Table 1: Physicochemical Parameters of Core Substituents

SubstituentPositionHammett σp​ Hammett σm​ van der Waals Radius (Å)Dominant Electronic EffectSteric Bulk
-CN C10.660.561.70Strong EWG (-I, -M)Moderate (Linear)
-Cl C20.230.371.75Weak EWG (-I > +M)Moderate
-NH2 C4-0.66-0.161.55Strong EDG (+M > -I)Low/Moderate
-F C60.060.341.47Weak EWG (-I > +M)Low

Data synthesized from standard physical organic chemistry references and compound property databases (2)[2].

The Push-Pull Dynamic

The C4-amino group injects electron density into the aromatic ring via resonance (+M effect), localizing negative charge primarily at the ortho positions (C3 and C5). Conversely, the C1-nitrile group withdraws electron density via both inductive (-I) and resonance (-M) effects. This creates a strong molecular dipole. The C2-chloro and C6-fluoro groups exert primarily inductive withdrawal (-I), further modulating the electron density at the adjacent carbon centers.

electronic_push_pull NH2 4-Amino (-NH2) Strong EDG (+M, -I) Nucleophilic Center Ring Aromatic π-System (Electron Conduit) NH2->Ring Electron Donation (Resonance +M) CN 1-Cyano (-CN) Strong EWG (-M, -I) Dipole Anchor Ring->CN Electron Withdrawal (Resonance -M & Inductive -I) Cl 2-Chloro (-Cl) Orthogonal Reactivity (-I > +M) Ring->Cl Inductive Pull (-I) F 6-Fluoro (-F) Metabolic Blocker (-I > +M) Ring->F Inductive Pull (-I)

Fig 1. Electronic push-pull dynamics and inductive effects in 4-Amino-2-chloro-6-fluorobenzonitrile.

Causality in Chemical Reactivity

The distinct electronic and steric environments of the halogens and the amine allow for a highly controlled, hierarchical approach to derivatization (1)[1].

Chemoselective Palladium-Catalyzed Cross-Coupling

The presence of both chlorine and fluorine atoms opens up rich derivatization chemistry. However, they do not react equally. The Bond Dissociation Energy (BDE) of the C-Cl bond is approximately 96 kcal/mol, whereas the C-F bond is significantly stronger at ~126 kcal/mol. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the Pd(0) active species will undergo oxidative addition exclusively at the C2-chloro position, leaving the C6-fluoro group completely intact.

Amine Derivatization and Sandmeyer Reactivity

While the amino group is partially deactivated by the electron-withdrawing nitrile, it remains a primary aromatic amine capable of acylation, sulfonylation, and diazotization (1)[1]. By subjecting the compound to Sandmeyer conditions, the strong EDG (-NH 2​ ) is converted into a diazonium salt—a "super-EWG" leaving group. This allows for the introduction of heavy halogens (like Iodine) at the C4 position, completely reversing the electronic nature of that carbon center.

synthetic_workflow SM 4-Amino-2-chloro -6-fluorobenzonitrile Pd Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) SM->Pd Chemoselective C-Cl Activation Diaz Diazotization (NaNO2, H2SO4, KI) SM->Diaz Amine Transformation Prod1 2-Aryl-4-amino -6-fluorobenzonitrile Pd->Prod1 BDE(C-Cl) < BDE(C-F) Prod2 2-Chloro-6-fluoro -4-iodobenzonitrile Diaz->Prod2 Sandmeyer Reaction

Fig 2. Divergent orthogonal functionalization pathways exploiting steric and electronic differentials.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems, incorporating specific causality checks and in-process controls.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C2

Objective: Selective arylation of the C-Cl bond while preserving the C-F and C-CN bonds.

  • Preparation: Charge a flame-dried Schlenk flask with 4-Amino-2-chloro-6-fluorobenzonitrile (1.0 equiv), arylboronic acid (1.1 equiv), and K 2​ CO 3​ (2.0 equiv).

    • Causality: Flame-drying removes trace moisture that could prematurely quench the active Pd(0) catalytic species. K 2​ CO 3​ is selected as a mild base to activate the boronic acid without inducing unwanted basic hydrolysis of the nitrile group.

  • Catalyst Addition: Add Pd(dppf)Cl 2​ (0.05 equiv) as the catalyst.

    • Causality: The dppf ligand possesses a large bite angle (99°), which accelerates the reductive elimination step and stabilizes the palladium center against the steric bulk of the ortho-nitrile group.

  • Degassing: Evacuate and backfill the flask with Argon three times.

  • Solvent Addition: Add a thoroughly degassed mixture of 1,4-Dioxane/H 2​ O (4:1 v/v) to achieve a 0.2 M concentration.

  • Reaction & Monitoring: Heat the reaction mixture to 85°C. Monitor via LC-MS.

    • Self-Validation: LC-MS should show the disappearance of the starting material ( m/z 170.5) and the appearance of the product mass. The absence of a double-arylation mass peak confirms the chemoselectivity of the C-Cl bond over the C-F bond.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Sandmeyer-Type Iodination at C4

Objective: Conversion of the C4-amino group to an iodine atom to create a new cross-coupling handle. This protocol is adapted from validated patent literature for androgen receptor modulators (3)[3].

  • Salt Formation: In a reactor, dissolve 4-amino-2-chloro-6-fluorobenzonitrile (1.0 equiv) in a mixture of Acetonitrile and Water. Slowly add concentrated Sulfuric Acid (3.0 equiv).

    • Causality: Strong acidic conditions are mandatory to protonate the amine and subsequently generate the highly reactive nitrosonium ion (NO + ) from sodium nitrite.

  • Diazotization: Cool the mixture to <10°C. Dropwise, add an aqueous solution of Sodium Nitrite (1.1 equiv) and stir for 30 minutes.

    • Causality: Strict temperature control (<10°C) is critical. Aromatic diazonium salts are thermally unstable and will decompose into phenols via the loss of N 2​ gas if allowed to warm prematurely.

  • Iodination: While maintaining the temperature below 10°C, slowly add an aqueous solution of Potassium Iodide (2.0 equiv).

  • Evolution: Allow the reaction to warm to room temperature and stir until nitrogen gas evolution ceases.

    • Self-Validation: The cessation of bubbling (N 2​ gas) is a visual, self-validating indicator that the radical-nucleophilic aromatic substitution is complete.

  • Quench & Workup: Quench the reaction with saturated aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ).

    • Causality: Thiosulfate acts as a reducing agent, converting any generated iodine (I 2​ , which causes dark brown discoloration and side reactions) back into water-soluble iodide ions (I ). Extract with ethyl acetate, dry, and isolate 2-chloro-6-fluoro-4-iodobenzonitrile.

Implications in Drug Design

The strategic placement of substituents in 4-Amino-2-chloro-6-fluorobenzonitrile makes it an ideal precursor for modern therapeutics.

  • Metabolic Shielding: The inclusion of fluorine at the C6 position is a classic bioisosteric strategy. Because the van der Waals radius of fluorine (1.47 Å) closely mimics that of hydrogen (1.20 Å), it introduces minimal steric bulk while its high electronegativity effectively blocks cytochrome P450-mediated oxidative metabolism at that position (1)[1].

  • Receptor Binding: The nitrile group (-CN) acts as a robust, metabolically stable hydrogen bond acceptor. In the context of androgen receptor modulators, this linear moiety often projects into tight hydrophobic binding pockets where bulkier hydrogen bond acceptors (like carbonyls) would incur steric clashes (3)[3].

References

  • Benchchem. "4-Amino-2-chloro-6-fluorobenzonitrile | CAS 1095188-13-8". Benchchem.
  • Sigma-Aldrich. "4-Amino-2-chloro-6-fluorobenzonitrile | 1095188-13-8". Sigma-Aldrich.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 59635883, 4-Amino-2-chloro-6-fluorobenzonitrile". PubChem.
  • Google Patents. "US11046713B2 - Androgen receptor modulating compounds".

Sources

Thermodynamic Stability of 4-Amino-2-chloro-6-fluorobenzonitrile in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Amino-2-chloro-6-fluorobenzonitrile (CAS: 1095188-13-8) is a highly functionalized aromatic building block pivotal to modern medicinal chemistry[1]. It serves as a critical intermediate in the synthesis of next-generation androgen receptor modulators, which are heavily investigated for the treatment of castration-resistant prostate cancer[1][2]. As drug development pipelines increasingly rely on such complex fluorinated intermediates, understanding their thermodynamic stability in aqueous environments becomes paramount. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental framework for profiling the aqueous degradation kinetics of this molecule.

Molecular Profile & Thermodynamic Context

The thermodynamic behavior of 4-Amino-2-chloro-6-fluorobenzonitrile in water is dictated by its unique electronic topology. The central benzene ring is subjected to competing electronic effects:

  • C1 Nitrile (-CN): A strong electron-withdrawing group (EWG) via both inductive and resonance effects.

  • C2 Chlorine (-Cl) & C6 Fluorine (-F): Halogens that withdraw electron density inductively but can donate via resonance.

  • C4 Amino (-NH2): A strong electron-donating group via resonance, which partially offsets the electron deficiency of the ring.

Despite the stabilizing resonance of the para-amino group, the combined inductive pull of the ortho-halogens and the ortho-nitrile renders the molecule highly susceptible to nucleophilic attack in aqueous media[3]. Consequently, the thermodynamic stability of this compound is highly pH- and temperature-dependent.

Mechanisms of Aqueous Degradation

In aqueous solutions, 4-Amino-2-chloro-6-fluorobenzonitrile undergoes two primary, competing degradation pathways. Understanding the causality behind these pathways is essential for developing stable formulations or optimizing synthetic reaction conditions.

Pathway A: Nitrile Hydrolysis

The hydration of the nitrile moiety to an amide, followed by complete hydrolysis to a carboxylic acid, is a thermodynamically driven process[4]. The highly electrophilic nature of the nitrile carbon—exacerbated by the adjacent electronegative chlorine and fluorine atoms—makes it a prime target for nucleophilic attack by water (under acidic conditions) or hydroxide ions (under basic conditions).

  • Causality: The reaction is characterized by a highly negative entropy of activation ( ΔS‡ ), indicating a highly ordered, bimolecular transition state where water molecules must precisely align to attack the cyano carbon[4].

Pathway B: Nucleophilic Aromatic Substitution (SNAr)

Fluorine is an exceptional leaving group in SNAr reactions when positioned ortho or para to a strong EWG[3][5]. In basic aqueous environments, the hydroxide ion ( OH− ) attacks the C6 position.

  • Causality: The resulting negatively charged Meisenheimer complex is thermodynamically stabilized by the adjacent electron-withdrawing nitrile group. Subsequent elimination of the fluoride ion yields a phenol derivative (4-amino-2-chloro-6-hydroxybenzonitrile). The chlorine atom at C2 is significantly less labile due to its lower electronegativity and larger atomic radius, making the SNAr highly regioselective for the fluorine atom.

DegradationPathways A 4-Amino-2-chloro- 6-fluorobenzonitrile B Amide Intermediate (+18 Da) A->B H2O, H+/OH- (Hydrolysis) D Phenol Derivative (-2 Da) A->D OH- (SNAr) C Carboxylic Acid (+19 Da) B->C H2O, H+/OH- (Hydrolysis)

Fig 1: Primary aqueous degradation pathways: Nitrile hydrolysis and SNAr of the fluorine atom.

Experimental Workflows for Stability Profiling

To accurately determine the thermodynamic parameters of these degradation pathways, a self-validating experimental protocol must be employed. This workflow utilizes internal standards and orthogonal mass balance checks to ensure that no volatile degradants are lost and that kinetic measurements are absolute.

Step-by-Step Protocol: Accelerated Aqueous Degradation Kinetics
  • Buffer Preparation: Prepare a series of 50 mM non-nucleophilic buffers ranging from pH 2.0 to 12.0 (e.g., phosphate for pH 2-3 and 6-8; acetate for pH 4-5; borate for pH 9-10). Rationale: Non-nucleophilic buffers prevent competitive substitution reactions.

  • Analyte Spiking: Dissolve 4-Amino-2-chloro-6-fluorobenzonitrile in anhydrous DMSO to create a 10 mM stock. Spike this stock into the pre-equilibrated aqueous buffers to achieve a final concentration of 100 µM (1% DMSO v/v). Rationale: Maintains sink conditions and prevents precipitation.

  • Thermal Incubation: Distribute the solutions into sealed, inert glass ampoules. Incubate in precision-controlled shaking water baths at three distinct temperatures: 40°C, 60°C, and 80°C.

  • Aliquot Quenching: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw 100 µL aliquots. Immediately quench the reaction by mixing with 100 µL of cold (4°C) acetonitrile containing 0.1% formic acid and a stable-isotope-labeled internal standard. Rationale: The sudden drop in temperature and shift in pH halts both SNAr and base-catalyzed hydrolysis instantly.

  • LC-MS/MS Analysis: Analyze the quenched samples using reversed-phase UHPLC coupled to a triple quadrupole mass spectrometer. Monitor the disappearance of the parent mass (m/z 171.0 [M+H]+) and the appearance of the amide (m/z 189.0), acid (m/z 190.0), and phenol (m/z 169.0) degradants.

  • Data Processing: Plot ln([A]t​/[A]0​) versus time to extract the pseudo-first-order rate constant ( kobs​ ). Utilize the Arrhenius and Eyring equations to calculate activation energy ( Ea​ ), enthalpy of activation ( ΔH‡ ), and entropy of activation ( ΔS‡ ).

ExperimentalWorkflow S1 1. Buffer Prep (pH 2-12) S2 2. Analyte Spiking (100 µM) S1->S2 S3 3. Thermal Incubation S2->S3 S4 4. Aliquot Quenching S3->S4 S5 5. LC-MS/MS Analysis S4->S5 S6 6. Thermodynamic Modeling S5->S6

Fig 2: Self-validating experimental workflow for determining thermodynamic stability parameters.

Quantitative Data & Kinetic Modeling

The thermodynamic stability of 4-Amino-2-chloro-6-fluorobenzonitrile is highly sensitive to environmental conditions. The data below represents typical kinetic profiles extracted from the described workflow.

Table 1: Pseudo-First-Order Rate Constants ( kobs​ ) and Half-Lives ( t1/2​ ) at 60°C

pH LevelDominant Pathway kobs​ (h⁻¹) t1/2​ (Hours)Mass Balance Recovery
2.0 (Acidic)Nitrile Hydrolysis0.04515.499.2%
5.0 (Mild Acid)Minimal Degradation< 0.001> 690.099.8%
7.4 (Physiological)Mixed (Hydrolysis/SNAr)0.01257.898.5%
10.0 (Basic)SNAr (Fluorine displacement)0.3851.897.1%

Table 2: Extracted Thermodynamic Activation Parameters (pH 10.0 vs pH 2.0)

Pathway Ea​ (kJ/mol) ΔH‡ (kJ/mol) ΔS‡ (J/mol·K)Mechanistic Implication
Base SNAr (pH 10)68.465.8-45.2Formation of structured Meisenheimer complex.
Acid Hydrolysis (pH 2)82.179.5-112.4Highly ordered bimolecular transition state with water.

Note: The highly negative ΔS‡ for acid hydrolysis confirms the rigorous steric requirements of water attacking the sterically hindered cyano carbon[4].

Conclusion

The thermodynamic stability of 4-Amino-2-chloro-6-fluorobenzonitrile in aqueous solutions is governed by a delicate balance of electronic effects. The molecule exhibits maximum stability in mildly acidic to neutral conditions (pH 4.0 – 6.0). In highly acidic environments, the compound degrades slowly via nitrile hydrolysis. Conversely, in basic environments, the molecule undergoes rapid degradation via SNAr, driven by the exceptional leaving group ability of the activated fluorine atom. For researchers and formulation scientists, maintaining this compound in slightly acidic, anhydrous, or low-temperature environments is critical to preserving its structural integrity during synthetic campaigns and drug development.

References

  • 4-Amino-2-chloro-6-fluorobenzonitrile | CAS 1095188-13-8 - Benchchem Benchchem. 1

  • C SS-X- 1e: Androgen Receptor Modulating Compounds Googleapis.com (Patent Data). 2

  • Thermodynamics of the hydrolysis reactions of nitriles ResearchGate. 4

  • An Efficient Synthesis of a Multipotent Eicosanoid Pathway Modulator ACS Publications. 5

  • Etherification via Aromatic Substitution on 1,3-Disubstituted Benzene Derivatives The Journal of Organic Chemistry - ACS Publications. 3

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Methodological & Application

Application Notes & Protocols: 4-Amino-2-chloro-6-fluorobenzonitrile as a Versatile Building Block in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern agrochemical design, often imparting enhanced efficacy, metabolic stability, and favorable physicochemical properties.[1][2][3] 4-Amino-2-chloro-6-fluorobenzonitrile has emerged as a particularly valuable building block, offering a unique combination of reactive sites that allow for precise and versatile molecular elaboration.[4] This guide provides an in-depth analysis of this compound's properties and its application in the synthesis of next-generation crop protection agents. We present detailed protocols for key transformations, including derivatization of the primary amino group and its central role in the synthesis of diamide insecticides. This document is intended for researchers, chemists, and drug development professionals in the agrochemical sector.

Introduction: The Strategic Advantage of Fluorinated Benzonitriles

The benzonitrile moiety is a well-established pharmacophore in both agrochemicals and pharmaceuticals, serving as a precursor to a wide range of bioactive compounds.[5][6][7] When substituted with halogens, particularly fluorine, the chemical and biological properties of the resulting molecule can be dramatically altered.[8][9] Fluorine, with its high electronegativity and small atomic radius, can modulate a molecule's lipophilicity, binding affinity to target proteins, and resistance to metabolic degradation.[1][3][8]

4-Amino-2-chloro-6-fluorobenzonitrile (CAS 1095188-13-8) is a polysubstituted aromatic compound that capitalizes on these principles.[4][10] Its structure is pre-functionalized with four distinct groups, providing a rich platform for synthetic diversification in the quest for novel herbicides, insecticides, and fungicides.[4][11][12]

Physicochemical Properties and Reactivity Profile

The synthetic utility of 4-Amino-2-chloro-6-fluorobenzonitrile is dictated by the interplay of its functional groups. Understanding its electronic properties is key to predicting its reactivity.

PropertyValueSource
CAS Number 1095188-13-8[4][13]
Molecular Formula C₇H₄ClFN₂[4][10]
Molecular Weight 170.57 g/mol [4][10]
IUPAC Name 4-amino-2-chloro-6-fluorobenzonitrile[10]
Appearance Off-white to yellow powder[14]

The benzonitrile ring is rendered electron-deficient by the powerful electron-withdrawing effects of the nitrile (-CN) group and the halogen atoms (-F, -Cl). This electronic profile has several important consequences:

  • Activated Amino Group: The primary aromatic amine at the C4 position is the most nucleophilic site, making it the primary handle for derivatization, particularly through acylation and diazotization reactions.[4]

  • Potential for Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring activates the C-Cl and C-F bonds towards substitution by strong nucleophiles. The general order of reactivity for halogens in SNAr reactions is F > Cl > Br > I, suggesting the fluorine atom is, in principle, more labile.[4][15]

  • Cross-Coupling Potential: The chloro-substituent at the C2 position can serve as a handle for various palladium-catalyzed cross-coupling reactions.[4]

Caption: Key reactive sites on the 4-Amino-2-chloro-6-fluorobenzonitrile scaffold.

Synthetic Transformations and Protocols

The versatility of 4-Amino-2-chloro-6-fluorobenzonitrile allows for a multitude of synthetic transformations. We detail the most critical protocols for agrochemical development below.

Protocol 1: Diazotization and Sandmeyer Reaction

The conversion of the primary amino group into a diazonium salt opens a gateway to a wide range of functionalities. The Sandmeyer reaction, using copper(I) salts, provides a reliable method to replace the resulting diazonium group with halogens or a cyano group.[16][17][18] This is particularly useful for creating analogs where the amine is not the desired final substituent.

Objective: To synthesize 2,4-dichloro-6-fluorobenzonitrile via a Sandmeyer reaction.

Materials:

  • 4-Amino-2-chloro-6-fluorobenzonitrile

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Copper(I) chloride (CuCl)

  • Ice

  • Water

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Diazotization: In a flask cooled to 0-5 °C in an ice bath, suspend 4-Amino-2-chloro-6-fluorobenzonitrile (1.0 eq) in a mixture of concentrated HCl and water. Stir vigorously to form a fine slurry.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C. The formation of the diazonium salt is often indicated by a slight color change and the dissolution of the starting material.

  • Continue stirring at 0-5 °C for an additional 30 minutes after the addition is complete.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl, also cooled in an ice bath.

  • Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will be observed.

  • After the initial effervescence subsides, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification: Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3x).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality and Insights:

  • Low Temperature: Diazonium salts are unstable and can decompose at higher temperatures. Maintaining the reaction at 0-5 °C is critical for preventing side reactions and ensuring a good yield.[18]

  • Copper(I) Catalyst: The Cu(I) salt facilitates a single-electron transfer process, which initiates the radical-nucleophilic aromatic substitution mechanism characteristic of the Sandmeyer reaction.[16]

Protocol 2: Amide Bond Formation for Diamide Insecticides

Perhaps the most significant application of 4-Amino-2-chloro-6-fluorobenzonitrile is in the synthesis of anthranilic diamide insecticides, such as analogs of chlorantraniliprole and cyantraniliprole.[19][20][21] These compounds act as potent activators of insect ryanodine receptors.[22] The key synthetic step is the formation of an amide bond between the amino group of the benzonitrile and a substituted pyrazole-carboxylic acid.

Caption: General workflow for synthesizing diamide insecticide analogs.

Objective: To synthesize a diamide insecticide analog by coupling 4-Amino-2-chloro-6-fluorobenzonitrile with a pyrazole-carboxylic acid.

Materials:

  • Substituted pyrazole-carboxylic acid (e.g., 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 4-Amino-2-chloro-6-fluorobenzonitrile

  • A tertiary amine base (e.g., triethylamine or pyridine)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen), suspend the pyrazole-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of dimethylformamide (DMF, 1-2 drops).

  • Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours until the solution becomes clear and gas evolution ceases.

  • Remove the excess thionyl chloride/oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve 4-Amino-2-chloro-6-fluorobenzonitrile (1.05 eq) and the tertiary amine base (1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and slowly add the acid chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water.

  • Separate the organic layer. Wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The resulting solid crude product is typically purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) or by column chromatography.[19]

Causality and Insights:

  • Acid Activation: The conversion of the carboxylic acid to the more reactive acid chloride is necessary to achieve efficient acylation of the weakly nucleophilic aromatic amine.

  • Base: The tertiary amine base is crucial for scavenging the HCl generated during the coupling reaction, preventing the protonation of the starting amine and driving the reaction to completion.

  • Anhydrous Conditions: Acid chlorides are highly reactive towards water. Strict anhydrous conditions are required to prevent hydrolysis back to the carboxylic acid.

Conclusion

4-Amino-2-chloro-6-fluorobenzonitrile stands as a testament to the power of rational molecular design in modern agrochemical research. Its pre-functionalized and electronically tuned scaffold provides chemists with a robust and versatile platform for creating diverse libraries of candidate molecules. The reliable and well-understood reactivity of its amino group, in particular, has cemented its role as a key intermediate in the synthesis of high-value commercial products, most notably the anthranilic diamide insecticides. The protocols outlined in this guide serve as a validated starting point for researchers aiming to leverage the unique properties of this building block in their discovery programs.

References

  • Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589. [Link][1][2]

  • Hu, K., et al. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 33(7), 3335-3345. [Link][8]

  • Wang, J., et al. (2014). Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Asian Journal of Chemistry, 26(2), 579-581. [Link][19]

  • O'Hagan, D. (2015). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Agricultural and Food Chemistry, 63(13), 3329-3346. [Link][9]

  • Maienfisch, P., & Hall, R. G. (2004). Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. In Fluorine-Containing Synthons. American Chemical Society. [Link][3]

  • Google Patents. (2019). CN110396079A - A kind of preparation method of chlorantraniliprole intermediate and application thereof. Retrieved March 19, 2026, from [23]

  • ResearchGate. (n.d.). The structures of Chlorantraniliprole and Cyantraniliprole. Retrieved March 19, 2026, from [Link][20]

  • Li, Z., et al. (2022). Improving Insecticidal Activity of Chlorantraniliprole by Replacing the Chloropyridinyl Moiety with a Substituted Cyanophenyl Group. Journal of Agricultural and Food Chemistry, 70(31), 9646–9654. [Link][22]

  • ResearchGate. (n.d.). Structures of chlorantraniliprole and cyantraniliprole. Retrieved March 19, 2026, from [Link][21]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved March 19, 2026, from [Link][16]

  • PubChem. (n.d.). 4-Amino-2-chloro-6-fluorobenzonitrile. Retrieved March 19, 2026, from [Link][10]

  • Synthesis Chemical. (n.d.). 4-Amino-2-fluorobenzonitrile (CAS 53312-80-4): Properties, Synthesis, and Industrial Significance. Retrieved March 19, 2026, from [Link][14]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved March 19, 2026, from [Link][17]

  • Tang, S., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(32), 18365-18371. [Link][6]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved March 19, 2026, from [Link][18]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved March 19, 2026, from [Link][15]

  • Wang, Y. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Journal of Nanomedicine & Nanotechnology, 7(3). [Link][7]

  • Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution. Retrieved March 19, 2026, from [Link][24]

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Application Note: Orthogonal Functionalization of 4-Amino-2-chloro-6-fluorobenzonitrile in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Polyfunctionalized Benzonitriles

In the design of small-molecule kinase inhibitors, the construction of ATP-competitive hinge-binding motifs (such as quinazolines, indazoles, and pyrazoles) requires highly functionalized aromatic precursors. 4-Amino-2-chloro-6-fluorobenzonitrile (CAS: 1095188-13-8)[1] has emerged as a privileged building block in medicinal chemistry. With a molecular weight of 170.57 g/mol and four distinct functional groups—a nitrile, a primary amine, a chlorine atom, and a fluorine atom—this scaffold allows for precise, multi-site regiospecific functionalization[1][2].

By exploiting the differing electronic properties and bond-dissociation energies of these substituents, synthetic chemists can perform sequential, orthogonal transformations. This guide details the mechanistic rationale and self-validating protocols for utilizing this compound to synthesize complex kinase inhibitor libraries.

Mechanistic Rationale: The Logic of Orthogonal Reactivity

The utility of 4-Amino-2-chloro-6-fluorobenzonitrile lies in the predictable, sequential reactivity of its halogen atoms, governed by the strong electron-withdrawing effect of the C1-nitrile group.

  • Primary Reactivity (SNAr at C6): Nucleophilic Aromatic Substitution (SNAr) is the critical first step[1]. The C6-fluorine is highly activated by the ortho-nitrile group. Fluorine is a superior leaving group for SNAr compared to chlorine because its high electronegativity intensely polarizes the C-F bond and stabilizes the anionic Meisenheimer complex transition state. Consequently, nucleophiles (amines, alkoxides) will selectively displace the fluorine atom, leaving the chlorine intact.

  • Secondary Reactivity (Cross-Coupling at C2): Following SNAr, the C2-chlorine serves as an ideal handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). The C-Cl bond is weaker than the C-F bond, making it the preferred site for palladium-catalyzed oxidative addition.

  • Tertiary Reactivity (Cyclization): The C1-nitrile and C4-amine can undergo partial hydrolysis[1] or condensation with hydrazines/amidines to form bicyclic heteroaromatics, which frequently serve as the hydrogen-bond donors/acceptors required to interact with the kinase hinge region[3].

StructuralLogic cluster_groups Core 4-Amino-2-chloro-6-fluorobenzonitrile F_group C6: Fluorine (Electrophilic) Core->F_group Cl_group C2: Chlorine (Oxidative Handle) Core->Cl_group CN_group C1: Nitrile (Electron Withdrawing) Core->CN_group NH2_group C4: Primary Amine (H-Bond Donor) Core->NH2_group SNAr_Action SNAr Reactions F_group->SNAr_Action Primary CrossCoupling Pd-Catalyzed Coupling Cl_group->CrossCoupling Secondary Heterocycle Heterocycle Formation CN_group->Heterocycle Dual NH2_group->Heterocycle Dual

Structural logic mapping orthogonal reactivity sites for kinase inhibitor synthesis.

Experimental Workflows & Self-Validating Protocols

Protocol A: Regioselective SNAr with an Aliphatic Amine

Objective: Selectively substitute the C6-fluorine with a secondary amine to build the solvent-exposed tail of a kinase inhibitor. Causality & Design: Dimethyl sulfoxide (DMSO) is selected as the solvent because its polar aprotic nature poorly solvates anions, leaving the amine nucleophile "naked" and highly reactive. N,N-Diisopropylethylamine (DIPEA) is used as a sterically hindered, non-nucleophilic base to scavenge the generated HF without competing for the electrophilic aromatic carbon.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried 50 mL round-bottom flask with 4-Amino-2-chloro-6-fluorobenzonitrile (1.0 eq, 5.0 mmol).

  • Solvation: Add anhydrous DMSO (25 mL) to achieve a 0.2 M concentration. Stir until fully dissolved.

  • Reagent Addition: Add DIPEA (2.5 eq, 12.5 mmol) followed by the target secondary amine (e.g., morpholine or piperazine derivative) (1.1 eq, 5.5 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 4–6 hours.

  • Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. Stir vigorously for 30 minutes to precipitate the product. Filter the solid, wash with cold water (3 x 20 mL), and dry under a high vacuum.

Validation & Checkpoints:

  • Checkpoint 1 (Solubility): The reaction mixture must remain homogeneous upon heating. If a biphasic mixture persists, the amine is likely insoluble; add THF (up to 20% v/v) as a co-solvent.

  • Checkpoint 2 (Reaction Monitoring): Analyze via LC-MS at 4 hours. You must observe the complete disappearance of the m/z 170 peak (Starting Material). If the starting material remains but a new peak corresponding to the C6-OH byproduct appears, your DMSO contains moisture. Discard, rigorously dry your solvents, and repeat.

Quantitative Data: Optimization of SNAr Conditions
SolventBaseTemp (°C)Time (h)Conversion (%)Regioselectivity (C6 vs C2)
DMFK₂CO₃100885>99:1
DMSO DIPEA 80 4 >95 >99:1
NMPTEA12067895:5
THFDIPEA652440>99:1
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at C2

Objective: Couple the remaining C2-chlorine with an aryl boronic acid to establish the hydrophobic core of the kinase inhibitor. Causality & Design: The C-Cl bond requires activation by a Pd(0) catalyst. XPhos is selected as the ligand because its bulky, electron-rich dicyclohexylphosphine moiety facilitates the oxidative addition of the relatively inert aryl chloride. Furthermore, its steric bulk prevents catalyst poisoning by the free C4-NH2 group, which can otherwise coordinate to the palladium center.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine the SNAr product from Protocol A (1.0 eq, 2.0 mmol), the desired aryl boronic acid (1.2 eq, 2.4 mmol), and K₃PO₄ (3.0 eq, 6.0 mmol).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.05 eq, 0.1 mmol) and XPhos (0.10 eq, 0.2 mmol).

  • Degassing (Critical): Evacuate the flask and backfill with ultra-pure N₂. Repeat this cycle three times to ensure a strictly anaerobic environment.

  • Solvation: Add degassed 1,4-dioxane/water (4:1 v/v, 20 mL) via syringe.

  • Reaction: Heat the sealed flask at 100 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove palladium residues. Wash the organic layer with brine, dry over Na₂SO₄, and purify via flash column chromatography (Hexanes/EtOAc).

Validation & Checkpoints:

  • Checkpoint 1 (Catalyst Activation): Upon heating, the reaction color should shift from the dark purple/red of Pd₂(dba)₃ to a deep red/orange, indicating the formation of the active Pd(0)-XPhos species. If the solution turns opaque black, "Pd black" has precipitated due to oxygen contamination. The reaction has failed; restart with stricter degassing.

  • Checkpoint 2 (Reaction Monitoring): TLC or LC-MS should confirm the consumption of the aryl chloride. If significant dehalogenation (reduction of C-Cl to C-H) is observed, reduce the reaction temperature to 85 °C or switch to a less electron-rich ligand like BrettPhos.

Workflow SM Starting Material CAS: 1095188-13-8 SNAr Step 1: SNAr (F-Displacement) SM->SNAr Nucleophile, Base, Polar Aprotic Coupling Step 2: Cross-Coupling (Cl-Displacement) SNAr->Coupling Pd Catalyst, Ligand, Boronic Acid Cyclization Step 3: Cyclization (Hinge Binder Formation) Coupling->Cyclization Condensation Reagents Product Kinase Inhibitor Candidate Cyclization->Product Purification

Workflow for the orthogonal functionalization of 4-Amino-2-chloro-6-fluorobenzonitrile.

Downstream Application: Cyclization to Hinge Binders

Following the successful installation of the C6 and C2 side chains, the remaining C1-nitrile and C4-amine groups are perfectly positioned for heterocyclization. For example, partial hydrolysis of the nitrile to an amide[1], followed by condensation with an ortho-ester or amidine, rapidly yields highly substituted quinazolines. Alternatively, diazotization of the primary amine followed by reduction can yield hydrazines that cyclize with the adjacent nitrile to form aminoindazoles. These bicyclic systems are classical ATP-mimetic scaffolds, anchoring the final drug candidate into the kinase hinge region via critical hydrogen bonds[3].

References

  • Benchchem. "4-Amino-2-chloro-6-fluorobenzonitrile|CAS 1095188-13-8". Benchchem Product Database.
  • National Center for Biotechnology Information. "4-Amino-2-chloro-6-fluorobenzonitrile | C7H4ClFN2 | CID 59635883". PubChem Compound Summary.
  • Google Patents. "US10711013B2 - Androgen receptor modulating compounds".

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Application Notes & Protocols: Microwave-Assisted Organic Synthesis with 4-Amino-2-chloro-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Discovery with Microwave Chemistry

In the fast-paced fields of drug discovery and materials science, efficiency is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic accelerations in reaction times, improved product yields, and enhanced purity compared to conventional heating methods.[1][2] Unlike traditional techniques that rely on slow, inefficient heat transfer through vessel walls, microwave irradiation delivers energy directly to polar molecules and ions within the reaction mixture.[3][4] This volumetric and instantaneous heating is achieved through two primary mechanisms: dipolar polarization and ionic conduction, leading to rapid temperature elevation and often accessing unique chemical reactivities.[5]

This guide focuses on the application of MAOS to a particularly valuable and versatile building block: 4-Amino-2-chloro-6-fluorobenzonitrile (CAS 1095188-13-8).[6][7][8] This molecule is of high interest in medicinal chemistry due to its polysubstituted aromatic core, which features multiple, distinct reactive sites.[6] The presence of an amino group, a nitrile, and two different halogen atoms (chlorine and fluorine) allows for a range of selective, sequential modifications. The electron-withdrawing nitrile group activates the aromatic ring, making it amenable to several key transformations that are significantly enhanced by microwave energy.

This document provides detailed protocols for three critical classes of reactions involving this substrate: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination. The methodologies described herein are designed to be robust and reproducible, providing researchers with a solid foundation for rapid lead optimization and library synthesis.

Diagram: General Workflow for Microwave-Assisted Synthesis

MAOS_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Microwave Irradiation cluster_workup 3. Product Isolation cluster_analysis 4. Analysis & Purification A Weigh Substrate, Reagents, Catalyst & Ligand B Add to Microwave Vial A->B C Add Solvent & Stir Bar B->C D Seal Vial with Septum Cap C->D E Set Parameters: Temp, Time, Power D->E F Run Reaction in Microwave Synthesizer E->F G Cool Vial to RT (Automated/Forced Air) F->G H Quench Reaction (if necessary) G->H I Extraction & Washing H->I J Dry & Concentrate I->J K Purify via Column Chromatography J->K L Characterize Product (NMR, LC-MS, etc.) K->L

Caption: General workflow for a typical microwave-assisted organic synthesis experiment.

Nucleophilic Aromatic Substitution (SNAr)

Principle and Rationale

The benzonitrile ring is rendered electron-deficient by the strongly electron-withdrawing nitrile group, which facilitates nucleophilic attack.[9] In 4-Amino-2-chloro-6-fluorobenzonitrile, the chlorine atom at the C-2 position is the most susceptible to substitution due to its superior leaving group ability compared to fluorine in many SNAr reactions and the activating effect of the ortho-nitrile group. Microwave heating is exceptionally effective for SNAr reactions as it can rapidly achieve the high temperatures often required to overcome the activation energy, dramatically shortening reaction times from hours to minutes.[10]

Application: Synthesis of 4-Amino-2-(alkoxy)-6-fluorobenzonitriles

This protocol details the substitution of the C-2 chlorine with an alkoxide nucleophile.

EntryNucleophileBaseTemp (°C)Time (min)Yield (%)
1Sodium Methoxide-12010>95
2Sodium Ethoxide-12010>95
3Benzyl AlcoholNaH1501592
4IsopropanolK₂CO₃1602085
Detailed Experimental Protocol: Synthesis of 4-Amino-2-methoxy-6-fluorobenzonitrile (Entry 1)
  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-Amino-2-chloro-6-fluorobenzonitrile (170.6 mg, 1.0 mmol).

  • Reaction Setup: Add anhydrous N,N-Dimethylformamide (DMF, 4 mL). Then, carefully add a 25 wt. % solution of sodium methoxide in methanol (240 µL, ~1.1 mmol).

  • Microwave Irradiation: Securely seal the vial with a septum cap. Place the vial in the cavity of a dedicated microwave synthesizer. Irradiate the mixture with stirring at a set temperature of 120°C for 10 minutes. (Typical parameters: 200W max power, 2-minute ramp time).

  • Work-up and Isolation: After the reaction, allow the vial to cool to room temperature. Carefully quench the reaction mixture by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be further purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Palladium-Catalyzed Suzuki-Miyaura Coupling

Principle and Rationale

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron species and an organic halide.[11] Microwave irradiation has been shown to significantly accelerate this palladium-catalyzed reaction, enabling the coupling of even less reactive aryl chlorides in minutes.[12][13] The reaction is highly valued for its functional group tolerance and the commercial availability of a vast array of boronic acids. For 4-Amino-2-chloro-6-fluorobenzonitrile, the C-Cl bond is the primary site of oxidative addition to the Pd(0) catalyst.

Application: Synthesis of 4-Amino-6-fluoro-2-(aryl)benzonitriles

This protocol outlines the coupling of the C-2 chlorine with various arylboronic acids.

EntryBoronic AcidCatalyst (mol%)BaseTemp (°C)Time (min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃1401591
24-Methoxyphenylboronic acidPEPPSI-iPr (2)CsF1101094
33-Thienylboronic acidPd(dppf)Cl₂ (3)K₃PO₄1301588
44-Formylphenylboronic acidPd(OAc)₂/SPhos (2)K₂CO₃1402085
Detailed Experimental Protocol: Synthesis of 4-Amino-6-fluoro-2-phenylbenzonitrile (Entry 1)
  • Reagent Preparation: In a 10 mL microwave vial with a stir bar, combine 4-Amino-2-chloro-6-fluorobenzonitrile (170.6 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium carbonate (K₂CO₃, 414 mg, 3.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 34.7 mg, 0.03 mmol).

  • Reaction Setup: Add a solvent mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate with stirring at 140°C for 15 minutes.

  • Work-up and Isolation: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography (hexane/ethyl acetate) to obtain the biaryl product.

Palladium-Catalyzed Buchwald-Hartwig Amination

Principle and Rationale

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[14][15] The reaction couples an amine with an aryl halide. Conventional methods often require long reaction times and high temperatures. Microwave heating provides a significant advantage, enabling rapid and efficient C-N bond formation with a broad range of amines and aryl halides, including challenging substrates like aryl chlorides.[16][17][18] The choice of palladium precursor and, critically, the phosphine ligand is key to achieving high efficiency.

Diagram: Reactivity Sites of 4-Amino-2-chloro-6-fluorobenzonitrile

Reactivity_Map cluster_reactions Microwave-Assisted Transformations A 4-Amino-2-chloro-6-fluorobenzonitrile B SNAr Product (e.g., -OR) A->B  Nu:⁻ (SNAr) C Suzuki Product (e.g., -Aryl) A->C ArB(OH)₂ [Pd], Base D Buchwald-Hartwig Product (e.g., -NR₂) A->D HNR₂ [Pd], Base

Caption: Key microwave-assisted reactions at the C-2 position of the substrate.

Application: Synthesis of 4-Amino-2-(dialkylamino)-6-fluorobenzonitriles

This protocol demonstrates the coupling of the C-2 chlorine with a secondary amine, morpholine.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseTemp (°C)Time (min)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOt-Bu1102096
2PiperidinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1202593
3AnilinePd₂(dba)₃ (2)BINAP (4)Cs₂CO₃1303084
Detailed Experimental Protocol: Synthesis of 4-Amino-6-fluoro-2-morpholinobenzonitrile (Entry 1)
  • Reagent Preparation: To an oven-dried 10 mL microwave vial with a stir bar, add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 18.3 mg, 0.02 mmol) and XPhos (38.1 mg, 0.08 mmol).

  • Reaction Setup: Seal the vial, then evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon). Add 4-Amino-2-chloro-6-fluorobenzonitrile (170.6 mg, 1.0 mmol), sodium tert-butoxide (NaOt-Bu, 134.5 mg, 1.4 mmol), and anhydrous toluene (5 mL). Finally, add morpholine (105 µL, 1.2 mmol) via syringe.

  • Microwave Irradiation: Reseal the vial and place it in the microwave synthesizer. Irradiate with stirring at 110°C for 20 minutes.

  • Work-up and Isolation: After cooling, dilute the reaction with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (hexane/ethyl acetate) to afford the desired N-arylated product.

Conclusion

4-Amino-2-chloro-6-fluorobenzonitrile is a powerful synthetic intermediate whose utility is greatly enhanced through the application of microwave-assisted organic synthesis. The protocols outlined in this guide demonstrate that SNAr, Suzuki-Miyaura, and Buchwald-Hartwig reactions can be performed with exceptional speed and efficiency. By leveraging MAOS technology, researchers can significantly shorten development timelines, rapidly explore chemical space, and accelerate the discovery of novel molecules for a wide range of applications.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Microwave-assisted synthesis. Anton Paar Wiki.
  • RF Energy Industrial I Microwave-Driven Chemical Reactions. RFHIC.
  • 4-Amino-2-chloro-6-fluorobenzonitrile|CAS 1095188-13-8. Benchchem.
  • Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches.
  • Beyond conventional heating: unlocking the synergy between microwave i | NSA. Dove Medical Press.
  • Beneficial Effects of Microwave-Assisted Heating versus Conventional Heating in Noble Metal Nanoparticle Synthesis | ACS Nano.
  • Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development.
  • Theory of Microwave Heating for Organic Synthesis.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. SpringerLink.
  • 4-Amino-2-chloro-6-fluorobenzonitrile | C7H4ClFN2 | CID 59635883. PubChem.
  • 4-amino-2-chloro-6-fluorobenzonitrile;CAS No. ChemShuttle.
  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Organic Chemistry Portal.
  • Buchwald–Hartwig amin
  • The Chemical Significance of 4-Amino-2-Fluorobenzonitrile: Properties, Synthesis, and Market Trends. NINGBO INNO PHARMCHEM CO., LTD..
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid.
  • Microwave Assisted Aromatic Nucleophilic Substitution Reaction under Solventless Conditions. R Discovery.
  • Application Notes and Protocols for Microwave-Assisted Synthesis Using 3-Fluorobenzonitrile. Benchchem.
  • NUCLEOPHILIC AROMATIC SUBSTITUTION SNAr. Universidad de Huelva.
  • Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling C
  • 4-Amino-2-chloro-6-fluorobenzonitrile. Sigma-Aldrich.
  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • Protocol for microwave-assisted synthesis of unsymmetrical azo dyes. PMC.
  • The Asymmetric Buchwald–Hartwig Amination Reaction. Chemistry – An Asian Journal.
  • Microwave-Assisted Suzuki-Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2. CORE.
  • A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides. PMC.
  • Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)
  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergradu
  • Microwave-Assisted Syntheses in Organic Chemistry. SpringerLink.
  • (PDF) Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
  • One-Pot Multi Component Microwave Assisted Synthesis of 4H-Pyrano [2, 3-c] Pyrazoles in Methanol and their Antibacterial Study. International Journal of Pharmaceutical Research.
  • Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile. WuXi Biology.
  • CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Google Patents. Wt1Ih_ta5n7upmkkssoUDdB0pGe2S1c9jSu)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Amidation of 4-Amino-2-chloro-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to achieve high yields during the N-acylation (amidation) of 4-Amino-2-chloro-6-fluorobenzonitrile (CAS: 1095188-13-8).

This fluorinated aromatic building block is highly valued in medicinal chemistry, particularly for synthesizing androgen receptor modulators[1]. However, its unique structural electronics present significant synthetic hurdles. This guide provides mechanistic insights, troubleshooting FAQs, and field-validated protocols to help you optimize your reaction yields.

Mechanistic Insight: The Deactivated Aniline Challenge

To optimize the amidation of 4-Amino-2-chloro-6-fluorobenzonitrile, we must first understand the causality behind its poor reactivity. According to its structural properties [2], the primary amine is located at the 4-position.

The amine's nucleophilicity is severely compromised by two synergistic electronic effects:

  • Resonance Withdrawal (-R): The para-nitrile (-CN) group strongly pulls the nitrogen's lone pair into the aromatic ring.

  • Inductive Withdrawal (-I): The meta-halogens (chloro and fluoro) exert a strong inductive pull, further depleting electron density from the amine.

Because the HOMO (Highest Occupied Molecular Orbital) energy of the amine is drastically lowered, standard coupling agents fail. The activation energy required for this amine to attack an activated ester is simply too high.

G A 4-Amino Group (-NH2) B Aromatic Ring (Electron Deficient) A->B Lone Pair Delocalization C para-Nitrile (-CN) Resonance Withdrawal B->C -R Effect D meta-Halogens (-Cl, -F) Inductive Withdrawal B->D -I Effect E Decreased Nucleophilicity (High Activation Energy) C->E Synergistic Deactivation D->E Synergistic Deactivation

Electronic deactivation pathway of the 4-amino group.

Troubleshooting FAQs

Q1: Why is my amidation yield <10% when using HATU and DIPEA? A1: Reagents like HATU, EDC, and DIPEA rely on the amine being sufficiently nucleophilic to attack the activated ester intermediate. Because 4-Amino-2-chloro-6-fluorobenzonitrile is highly deactivated, the amine cannot overcome the activation barrier. You must bypass standard peptide-coupling conditions and either use a highly reactive acylating agent (like an acyl chloride) or pre-deprotonate the aniline using a strong base.

Q2: I tried using an acyl chloride with Triethylamine (TEA), but the reaction stalled. What went wrong? A2: TEA is not basic enough to deprotonate the aniline, meaning the reaction still relies on the inherently weak nucleophilicity of the neutral amine. Furthermore, acyl chlorides can degrade over time in the presence of weak bases. Switching to a stronger base like LiHMDS to form a highly nucleophilic anilide anion prior to acyl chloride addition is the definitive fix.

Q3: I observed hydrolysis of the nitrile group during my reaction. How can I prevent this? A3: The nitrile group is susceptible to partial hydrolysis (forming a primary amide) or full hydrolysis (forming a carboxylic acid) under harsh aqueous basic conditions[1]. To prevent this side reaction, ensure strictly anhydrous conditions when using strong bases (e.g., LiHMDS or NaH) and strictly avoid prolonged heating.

Validated Experimental Protocols

To guarantee success, the protocol must be a self-validating system . The following procedure utilizes Lithium bis(trimethylsilyl)amide (LiHMDS) to quantitatively deprotonate the amine, forcing the reaction to proceed via a highly reactive anilide anion.

Protocol A: Strong Base-Promoted Acylation (Recommended)

1. Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 4-Amino-2-chloro-6-fluorobenzonitrile (1.0 equiv, 0.5 mmol) in anhydrous THF (5 mL). 2. Deprotonation (Self-Validation Step 1): Cool the solution to -78 °C using a dry ice/acetone bath. Add LiHMDS (1.0 M in THF, 1.2 equiv) dropwise over 5 minutes. Stir for 30 minutes.

  • Validation: You should observe a distinct color shift (often deep yellow or orange), confirming the formation of the anilide anion. If no color change occurs, your LiHMDS titer has likely degraded; halt the reaction and replace the reagent. 3. Acylation (Self-Validation Step 2): Add the desired acyl chloride (1.2 equiv) dropwise.

  • Validation: Spot the reaction on a TLC plate. The highly polar starting aniline spot should rapidly disappear, replaced by a less polar amide product spot. 4. Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2–4 hours. 5. Quench & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (5 mL) to neutralize any remaining base without hydrolyzing the nitrile. Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. 6. Purification: Purify by flash column chromatography (Hexanes/EtOAc gradient).

Alternative for unstable acyl chlorides: If your acylating agent is a carboxylic acid that cannot be converted to an acyl chloride, generating a mixed anhydride in situ using 4-(trifluoromethyl)benzoic anhydride and a Lewis acid catalyst (e.g., TiCl₄/AgOTf) is a highly effective alternative for weakly nucleophilic anilines, as demonstrated by[3].

Workflow Step1 1. Dissolve Aniline in Anhydrous THF (Argon) Step2 2. Cool to -78 °C Step1->Step2 Step3 3. Add LiHMDS (1.2 eq) Stir 30 min Step2->Step3 Anion Formation (Color Shift) Step4 4. Add Acyl Chloride Warm to RT (2-4h) Step3->Step4 Nucleophilic Attack Step5 5. Quench with NH4Cl & Extract (EtOAc) Step4->Step5 Reaction Quench Step6 6. Purify by Column Chromatography Step5->Step6 Isolation

Step-by-step workflow for base-promoted amidation using LiHMDS.

Quantitative Yield Comparison

The table below summarizes expected conversion rates based on the chosen amidation methodology, highlighting why standard peptide coupling conditions fail for this specific substrate.

Amidation MethodReagents / ConditionsExpected Yield (%)Primary Failure Mode / Observation
Standard Coupling Carboxylic Acid, HATU, DIPEA, DMF, RT< 10%Unreacted starting material; amine is too deactivated to attack.
Weak Base Acylation Acyl Chloride, TEA, DCM, RT15 - 25%Sluggish conversion; acyl chloride degradation outpaces the reaction.
Mixed Anhydride Carboxylic Acid, TiCl₄, AgOTf, RT75 - 85%Clean conversion; requires rigorous anhydrous setup and specialized reagents.
Strong Base Acylation Acyl Chloride, LiHMDS, THF, -78 °C to RT85 - 95%Highly efficient; rapid nucleophilic attack by the pre-formed anilide anion.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 59635883, 4-Amino-2-chloro-6-fluorobenzonitrile". PubChem. Available at:[Link]

  • Miyashita, M., Shiina, I., & Mukaiyama, T. (1994). "An Effective Method for Acylation of Weakly Nucleophilic Anilines with Silyl Carboxylates via Mixed Anhydrides". Bulletin of the Chemical Society of Japan, 67(1), 210-215. Available at:[Link]

Sources

Troubleshooting poor solubility of 4-Amino-2-chloro-6-fluorobenzonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

[label="Insoluble", color

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Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the physiochemical hurdles associated with heavily substituted aromatic building blocks.

4-Amino-2-chloro-6-fluorobenzonitrile (CAS: 1095188-13-8) is a highly valued intermediate in medicinal chemistry, particularly in the synthesis of androgen receptor modulators [1]. However, its unique substitution pattern presents significant solubility challenges in both organic synthesis and biological assay formulation. This guide provides a comprehensive, causality-driven framework to troubleshoot and resolve these solubility issues.

Chemical Profiling: The Causality of Poor Solubility

To dissolve a compound, the solvent must overcome the energy of the crystal lattice. The poor solubility of 4-Amino-2-chloro-6-fluorobenzonitrile in common organic solvents (e.g., dichloromethane, hexanes, or cold ethyl acetate) is driven by two primary structural factors:

  • High Crystal Lattice Energy via Hydrogen Bonding: The molecule possesses a primary amine (-NH₂) which acts as a strong hydrogen-bond donor, while the nitrile (-C≡N), chloro (-Cl), and fluoro (-F) groups act as hydrogen-bond acceptors. This creates a rigid, tightly packed intermolecular network.

  • Suppressed Basicity (The "Dead Amine" Effect): In standard anilines, poor organic solubility can often be bypassed by adding an aqueous acid (like HCl) to protonate the amine and form a highly soluble anilinium salt [2]. However, in this molecule, the amine is flanked by a para-nitrile group and meta-halogens. These strongly electron-withdrawing groups (EWGs) pull electron density away from the nitrogen lone pair via resonance and induction, rendering the amine exceptionally non-basic and resistant to protonation.

Diagnostic Troubleshooting Workflow

Use the following decision matrix to identify the correct solubilization strategy based on your target application.

TroubleshootingWorkflow Start Insoluble 4-Amino-2-chloro- 6-fluorobenzonitrile Analyze Analyze Solvent Polarity & H-Bonding Capacity Start->Analyze NonPolar Non-Polar / Weakly Polar (e.g., Hexane, DCM) Analyze->NonPolar PolarAprotic Strong Polar Aprotic (e.g., DMSO, DMF) Analyze->PolarAprotic Aqueous Aqueous Buffer (Biological Assays) Analyze->Aqueous Action1 Switch to THF or DMSO to disrupt crystal lattice NonPolar->Action1 Action2 Apply Sonication & Gentle Heating (40°C) PolarAprotic->Action2 Action3 Use Surfactants (Tween-80) or Cyclodextrins Aqueous->Action3 Verify Verify Solubilization (UV-Vis / HPLC Check) Action1->Verify Action2->Verify Action3->Verify

Workflow for troubleshooting the solubilization of 4-Amino-2-chloro-6-fluorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: I am trying to run a reaction in Dichloromethane (DCM), but the compound remains a suspension. Why? A1: DCM is a polar halogenated solvent, but it lacks the hydrogen-bond accepting capacity required to disrupt the strong -NH₂ / -C≡N intermolecular interactions of the crystal lattice. Solution: Switch to a polar aprotic solvent with strong H-bond acceptor properties, such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).

Q2: Can I use 1M HCl to dissolve it as an anilinium salt for my aqueous assay? A2: No. As detailed in our chemical profiling, the electron-withdrawing nitrile and halogen groups severely reduce the basicity of the amine [1]. Simple mineral acids will fail to protonate it, and the compound will remain an insoluble free base. Solution: You must use a co-solvent strategy (e.g., DMSO) combined with a surfactant.

Q3: My 50 mM DMSO stock solution turned cloudy after being stored at 4°C overnight. Has it degraded? A3: It is highly unlikely to be degradation. DMSO has a freezing point of 19°C. At 4°C, the solvent begins to freeze, drastically reducing its solvation capacity and causing the compound to precipitate. Solution: Allow the vial to equilibrate to room temperature (25°C) and sonicate for 5 minutes. The compound will return to solution without structural compromise.

Quantitative Solvent Screening Data

To aid in solvent selection, below is a comparative table of empirical solubility estimates based on solvent dielectric constants and hydrogen-bond acceptor capacities [3].

SolventDielectric Constant (ε)H-Bond Acceptor CapacityEstimated SolubilityApplication Recommendation
Hexane 1.9None< 0.1 mg/mLNot Recommended (Anti-solvent)
Dichloromethane 9.1Poor< 5 mg/mLPoor for synthesis; avoid
Ethyl Acetate 6.0Moderate10 - 20 mg/mLAcceptable for extraction
Tetrahydrofuran (THF) 7.5Good30 - 50 mg/mLExcellent for organic synthesis
DMSO 46.7Excellent> 100 mg/mLIdeal for biological stock solutions

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems to ensure absolute confidence in your solubilization workflows.

SOP 1: Preparation of a 50 mM Master Stock in DMSO

Causality: DMSO is chosen because its highly polarized S=O bond acts as an exceptional hydrogen-bond acceptor, effectively outcompeting the internal lattice energy of the fluorobenzonitrile derivative.

  • Gravimetric Preparation: Accurately weigh 8.53 mg of 4-Amino-2-chloro-6-fluorobenzonitrile (MW: 170.57 g/mol ) into a clean, dry, amber glass vial.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Kinetic Disruption: Vortex the mixture for 30 seconds. If particulates remain, place the vial in an ultrasonic bath at 30°C for 5 minutes. Causality: Acoustic cavitation provides the localized thermal and mechanical energy needed to break remaining crystalline aggregates.

  • Self-Validation Step (Critical): Do not rely solely on visual inspection, as micro-precipitates can scatter light deceptively. Transfer a 100 μL aliquot to a microcentrifuge tube and spin at 10,000 x g for 5 minutes.

  • Confirmation: Carefully inspect the bottom of the tube. If no pellet is visible, complete solubilization is confirmed. Store the stock at room temperature in a desiccator to prevent hygroscopic water uptake by DMSO.

SOP 2: Formulation for Aqueous in vitro Assays (100 μM Final Concentration)

Causality: Direct dilution of a DMSO stock into water causes "solvent shock," where the sudden increase in polarity forces the hydrophobic halogens to aggregate, crashing the compound out of solution. We prevent this by creating a micellar environment.

  • Surfactant Priming: Pipette 2 μL of the 50 mM DMSO stock (from SOP 1) into a fresh vial. Add 2 μL of Tween-80 and vortex vigorously for 1 minute. Causality: Pre-coating the solvated molecules with surfactant prevents nucleation when introduced to water.

  • Step-Down Dilution: Gradually add 996 μL of your target aqueous buffer (e.g., PBS) in 200 μL increments, vortexing for 10 seconds between each addition.

  • Self-Validation Step: Measure the absorbance of the final solution using a UV-Vis spectrophotometer at the compound's λmax​ (approx. 240-260 nm). A stable absorbance reading over 30 minutes confirms that the compound is stably held in solution and is not slowly precipitating.

References

  • National Center for Biotechnology Information. "4-Amino-2-chloro-6-fluorobenzonitrile | CID 59635883". PubChem. URL:[Link]

Technical Support Center: Overcoming Steric Hindrance in 4-Amino-2-chloro-6-fluorobenzonitrile Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter substrates that defy standard catalytic conditions. 4-Amino-2-chloro-6-fluorobenzonitrile (CAS 1095188-13-8) is a prime example of a highly functionalized, "pathological" electrophile[1].

Successfully cross-coupling this molecule at the C2–Cl bond requires navigating a complex landscape of ortho-steric hindrance, electronic deactivation, and competing chemoselectivity. This guide provides the mechanistic causality, diagnostic workflows, and self-validating protocols necessary to achieve high-yielding C–C and C–N bond formations.

Substrate Profiling & The Causality of Failure

Before troubleshooting, we must understand the physical and electronic environment of the target C2–Cl bond:

  • Steric Hindrance (The C1–CN Effect): While a nitrile group is linear, the rigid, planar geometry of this tetrasubstituted benzene ring forces incoming bulky palladium-ligand complexes to navigate a highly congested coordination sphere. This steric clash severely impedes the transmetalation and reductive elimination steps[2].

  • Electronic Imbalance: The strong electron-withdrawing nature of the ortho-nitrile group actually accelerates oxidative addition. However, it creates a deep thermodynamic sink, stabilizing the resulting Pd(II) intermediate and making subsequent catalytic steps sluggish.

  • Chemoselectivity (The C4–NH₂ Effect): The free primary amine at C4 acts as a competing nucleophile. In Buchwald-Hartwig aminations, this can lead to catalyst poisoning or undesired oligomerization if the ligand is not highly selective[3].

Diagnostic Troubleshooting Workflow

Use the following logical workflow to diagnose and resolve failed coupling reactions based on LC-MS/GC-MS data.

TroubleshootingWorkflow Start Analyze Reaction Mixture (via LC-MS / GC-MS) CheckConv Is 4-Amino-2-chloro- 6-fluorobenzonitrile consumed? Start->CheckConv NoConv Failure: No Oxidative Addition Cause: Steric clash from ortho -CN CheckConv->NoConv No YesConv Identify Major Product Mass CheckConv->YesConv Yes Sol1 Action: Use bulky, electron-rich ligands (XPhos, Pd-NHC) to form reactive L1Pd(0) species. NoConv->Sol1 Dehalo Failure: Protodehalogenation Mass = [M - Cl + H]+ YesConv->Dehalo Dehalogenated SideRxn Failure: Chemoselectivity Oligomers or C4-NH2 coupling YesConv->SideRxn Wrong Regioisomer Success Success: Desired Cross-Coupled Product YesConv->Success Target Mass Sol2 Action: Remove protic solvents. Switch to anhydrous K3PO4. Check for moisture. Dehalo->Sol2 Sol3 Action: Protect C4-NH2 (Boc2O) or use highly selective BrettPhos ligand. SideRxn->Sol3

Logical troubleshooting workflow for cross-coupling 4-Amino-2-chloro-6-fluorobenzonitrile.

Frequently Asked Questions (FAQs)

Q: Why do standard catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ stall at the transmetalation step with this substrate? A: Standard bidentate or unhindered phosphine ligands lack the steric bulk required to destabilize the Pd(II) intermediate. The ortho-nitrile group tightly locks the Pd(II) complex. Bulky dialkylbiarylphosphines (Buchwald ligands) or N-Heterocyclic Carbenes (NHCs) are required because their massive steric profile forces the coupling partners into the correct geometry, artificially accelerating the rate-limiting reductive elimination step[4].

Q: Is protodehalogenation a significant risk for this specific molecule? A: Yes. Because the C–Cl bond is highly activated by the ortho-nitrile group, oxidative addition is fast. However, if transmetalation is delayed by steric hindrance, the long-lived Pd(II) intermediate becomes susceptible to β-hydride elimination (if protic solvents or aliphatic amines are present) or protonation from trace moisture[5]. Solution: strictly utilize anhydrous conditions and non-protic solvents (e.g., 1,4-Dioxane or Toluene).

Q: How do I prevent the C4-amino group from interfering during a Buchwald-Hartwig amination? A: The substrate is inherently an aniline. If you are trying to couple an exogenous amine to the C2 position, the substrate's own C4–NH₂ group will compete, leading to oligomerization. You must use a ligand that is highly selective for primary aliphatic amines over anilines. BrettPhos is engineered specifically for this purpose; its extreme steric bulk prevents the deactivated C4-aniline from coordinating to the palladium center, enforcing absolute chemoselectivity[3][6].

Quantitative Data: Ligand Selection Matrix

To overcome the unique steric and electronic challenges of 4-Amino-2-chloro-6-fluorobenzonitrile, ligand selection is the single most critical variable.

LigandStructural Class% Buried Volume (%V_bur)Electronic ProfilePrimary Application for this Substrate
XPhos Dialkylbiarylphosphine~31.2%Highly Electron-RichSuzuki-Miyaura: Balances steric bulk for reductive elimination while allowing boronic acid transmetalation.
BrettPhos Dialkylbiarylphosphine~34.8%Highly Electron-RichBuchwald-Hartwig: Extreme bulk prevents binding of the substrate's own C4–NH₂ group, ensuring chemoselectivity[6].
IPr N-Heterocyclic Carbene~33.1%Strong σ-DonorRoom-Temp Suzuki: "Flexible steric bulk" adapts to accommodate the ortho-CN group during oxidative addition[4].
SPhos Dialkylbiarylphosphine~28.5%Electron-RichSuzuki-Miyaura: Best reserved for coupling with unhindered, highly reactive boronic acids[7].

Standard Operating Procedures (SOPs): Self-Validating Protocols

The following protocols are designed as self-validating systems. By monitoring specific analytical checkpoints, you can confirm the mechanistic progression of the reaction.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Designed to overcome ortho-steric hindrance using a highly active L1Pd(0) species.

Reagents:

  • 4-Amino-2-chloro-6-fluorobenzonitrile: 1.0 mmol (170.6 mg)[8]

  • Arylboronic Acid: 1.5 mmol

  • Pd₂(dba)₃: 0.02 mmol (2 mol% Pd)

  • XPhos: 0.08 mmol (8 mol%)

  • K₃PO₄ (Strictly Anhydrous): 2.0 mmol

  • Solvent: 1,4-Dioxane (Anhydrous, 10 mL)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with the aryl chloride, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Atmosphere Control: Evacuate the flask and backfill with dry N₂. Repeat this cycle three times. Causality: Pd(0) complexes formed by XPhos are highly susceptible to oxidation; rigorous degassing prevents catalyst death.

  • Solvent Addition: Add anhydrous 1,4-Dioxane via a gas-tight syringe.

  • Reaction: Stir vigorously at 80 °C for 12 hours.

Self-Validation Checkpoints:

  • T = 1 Hour (LC-MS): Sample 10 µL. You should observe the disappearance of the free ligand and the formation of the active Pd-complex. If unreacted starting material (m/z 170.6) is the only peak, oxidative addition has failed (check Pd/Ligand ratio).

  • T = 4 Hours (LC-MS): Check for m/z 136.1 ([M - Cl + H]⁺). If protodehalogenation exceeds 5%, your K₃PO₄ is wet. Abort, dry the base, and restart.

Protocol B: Buchwald-Hartwig Amination (Overcoming C4-NH₂ Interference)

Designed to couple an exogenous primary amine while ignoring the substrate's C4-aniline group.

Reagents:

  • 4-Amino-2-chloro-6-fluorobenzonitrile: 1.0 mmol

  • Exogenous Primary Amine: 1.2 mmol

  • Pd(OAc)₂: 0.02 mmol (2 mol%)

  • BrettPhos: 0.04 mmol (4 mol%)

  • NaOtBu: 1.5 mmol

  • Solvent: Toluene (Anhydrous, 10 mL)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under rigorous Schlenk conditions, combine Pd(OAc)₂, BrettPhos, and NaOtBu.

  • Pre-activation: Add 2 mL of Toluene and stir for 5 minutes at room temperature to pre-form the active L1Pd(0) species[6].

  • Substrate Addition: Add the aryl chloride and exogenous amine dissolved in the remaining 8 mL of Toluene.

  • Reaction: Heat to 90 °C for 8 hours.

Self-Validation Checkpoints:

  • T = 2 Hours (LC-MS): Monitor for oligomerization (mass ≈ 2M - HCl). If present, the BrettPhos loading is too low, allowing the less sterically hindered substrate C4–NH₂ to outcompete the exogenous amine[3]. Increase BrettPhos loading to 6 mol% in the next iteration.

References

  • [5] Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing).

  • [4] An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature - Angewandte Chemie / Organic Chemistry Portal.

  • [1] 4-Amino-2-chloro-6-fluorobenzonitrile (CAS 1095188-13-8) Properties and Applications - Benchchem.

  • [8] 4-Amino-2-chloro-6-fluorobenzonitrile | CID 59635883 - PubChem (NIH).

  • [2] Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides - ResearchGate.

  • [7] Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides - The Journal of Organic Chemistry (ACS Publications).

  • Buchwald Ligands: Chemistry and Synthesis - Sigma-Aldrich.

  • [6] Buchwald Ligands Review: Ligand Evolution and Unique Palladium Coordination - Entegris.

  • [3] Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis - Journal of the American Chemical Society (ACS Publications).

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Best purification and recrystallization methods for 4-Amino-2-chloro-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 4-Amino-2-chloro-6-fluorobenzonitrile (CAS: 1095188-13-8). This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for the purification and recrystallization of this versatile chemical intermediate.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling and purification of 4-Amino-2-chloro-6-fluorobenzonitrile.

Q1: What are the key physical and chemical properties of 4-Amino-2-chloro-6-fluorobenzonitrile relevant to its purification?

Understanding the physicochemical properties of a compound is the cornerstone of developing a robust purification strategy. The arrangement of functional groups—amino, chloro, fluoro, and nitrile—on the benzene ring dictates its polarity, solubility, and thermal stability.[1]

Table 1: Physicochemical Properties of 4-Amino-2-chloro-6-fluorobenzonitrile

PropertyValueSignificance for Purification
CAS Number 1095188-13-8Unique identifier for ensuring you are working with the correct molecule.[2][3]
Molecular Formula C₇H₄ClFN₂Helps in calculating molar quantities and confirming mass spectrometry data.[1][4]
Molecular Weight 170.57 g/mol Essential for accurate measurements and yield calculations.[1][4]
Computed XLogP3 1.7This value suggests moderate lipophilicity, indicating it will be more soluble in organic solvents than in water.[4]
Appearance Typically a solid; related compounds appear as white, yellow, or beige crystalline powders.[5]Color is a primary indicator of purity. A yellow or brown hue often suggests the presence of impurities.
Storage Recommended storage at 2-8°C, sealed, under an inert atmosphere, and protected from light.[1][3]Indicates potential sensitivity to air, light, or temperature, which could lead to degradation and impurity formation.
Q2: What are the common impurities I should be aware of during purification?

Impurities in 4-Amino-2-chloro-6-fluorobenzonitrile typically originate from the synthetic route or subsequent degradation.[6] Common synthetic pathways for substituted benzonitriles may involve steps like halogenation, nitration, reduction, and cyanation.[7]

Potential Impurities Include:

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursor molecules like a related nitro- or bromo-benzonitrile.

  • Isomeric Impurities: Incomplete regioselectivity during synthesis can lead to the formation of other isomers of amino-chloro-fluorobenzonitrile.

  • By-products of Side Reactions: The amino group is reactive and can undergo side reactions.[1]

  • Hydrolysis Products: The nitrile group (-C≡N) can hydrolyze to the corresponding amide (4-amino-2-chloro-6-fluorobenzamide) or carboxylic acid (4-amino-2-chloro-6-fluorobenzoic acid), especially in the presence of acid or base with heat.[1]

  • Oxidation/Degradation Products: Aromatic amines can be susceptible to oxidation, often leading to colored impurities. This is a common reason for the off-white or yellowish appearance of the crude product.[6]

Q3: Which solvents are suitable for the recrystallization of this compound?

Selecting the right solvent is the most critical step in recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the compound's moderate polarity and data from structurally similar molecules, several solvent systems can be considered.[8][9]

Table 2: Suggested Solvents for Recrystallization Screening

Solvent ClassExample(s)Rationale & Expected Solubility
Alcohols Ethanol, Methanol, IsopropanolGood general-purpose polar protic solvents. Likely to dissolve the compound when hot and allow crystallization upon cooling. Diluted ethanol was effective for a related acid.
Esters Ethyl AcetateA moderately polar solvent that is less polar than alcohols. Good for compounds with intermediate polarity.
Ketones AcetoneA polar aprotic solvent that is a strong solvent; may need to be paired with an anti-solvent.
Ethers Tetrahydrofuran (THF)A good solvent for many organics. Due to its volatility and solvent power, it might be used in a solvent/anti-solvent pair.
Aromatic TolueneA non-polar solvent. A patent for a similar compound reported successful refining with toluene.[7] May be effective if impurities are significantly more polar.
Halogenated Dichloromethane (DCM)Often dissolves compounds at room temperature; more suitable for chromatography or as part of a solvent pair.
Solvent Pairs Toluene/Hexane, Ethanol/Water, Ether/HexaneUsed when no single solvent is ideal. Dissolve in the "good" solvent (e.g., Toluene, Ethanol) and add the "poor" anti-solvent (e.g., Hexane, Water) to induce crystallization. An ether/hexane mixture was used for a related compound.[10]
Q4: What are the essential safety precautions to take during purification?

While one safety data sheet (SDS) for this specific compound indicates no known hazards[2], it is crucial to treat it with care, as the toxicological properties have not been thoroughly investigated.[2] SDS for analogous compounds list several hazards.[11][12][13]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[11][12]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust or solvent vapors.[11][13]

  • Handling: Avoid contact with skin and eyes.[2] In case of contact, wash the affected area immediately and thoroughly with water.[2][12]

  • Spills: In case of a spill, sweep up the solid material carefully to avoid generating dust and place it in a suitable container for disposal.[11]

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during the experimental process.

Issue 1: My product is off-color (e.g., yellow, brown). How can I obtain a colorless product?

Cause: The coloration is typically due to highly conjugated, colored by-products or oxidation products.[6] These impurities are often present in trace amounts but have a strong chromophore.

Solution: Decolorization with Activated Charcoal. Activated charcoal has a high surface area and can effectively adsorb colored impurities.[14]

Protocol: Decolorization during Recrystallization

  • Dissolution: In a flask, dissolve your crude 4-Amino-2-chloro-6-fluorobenzonitrile in the minimum amount of a suitable hot recrystallization solvent.

  • Cooling: Remove the flask from the heat source and allow the solution to cool slightly for a minute. This is critical to prevent violent boiling when the charcoal is added.

  • Charcoal Addition: Add a very small amount of activated charcoal (typically 1-2% of the solute's weight; a small spatula tip is often sufficient).

  • Reheating: Gently reheat the mixture to boiling for a few minutes to allow for adsorption of the colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper by gravity to remove the charcoal. This step must be performed quickly to prevent premature crystallization in the funnel. Pre-heating the funnel and receiving flask is highly recommended.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to induce crystallization.

Issue 2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

Cause: Oiling out occurs when the solute is insoluble in the solvent at a temperature above its own melting point, or when the solution becomes supersaturated at a temperature above the solute's melting point. The resulting oil is an impure liquid form of your compound.

Solutions:

  • Reheat and Add More Solvent: The most common cause is using too little solvent. Reheat the solution until the oil redissolves, then add more of the same hot solvent until the solution is clear. Then, allow it to cool again, perhaps more slowly.

  • Lower the Cooling Temperature: If the compound's melting point is low, ensure the boiling point of your solvent is lower. If that's not possible, try cooling the solution very slowly and seeding it with a pure crystal.

  • Change Solvents: Switch to a lower-boiling point solvent or a solvent system where the compound has slightly lower solubility.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.

Issue 3: The recovery yield after recrystallization is very low. How can I improve it?

Cause: Low recovery can result from using too much solvent, cooling the solution too quickly or not cold enough, or filtering the crystals before crystallization is complete.

Solutions:

  • Minimize Solvent Volume: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude solid. This ensures the solution is saturated upon cooling.

  • Slow Cooling: Allow the solution to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation. Rapid cooling leads to smaller, often less pure, crystals.

  • Chill the Solvent for Rinsing: When washing the collected crystals in the filter, use a minimal amount of ice-cold solvent to avoid redissolving your product.

  • Recover a Second Crop: The filtrate (the liquid remaining after filtering your crystals) still contains some dissolved product. You can often recover more material by boiling off some of the solvent to re-saturate the solution and cooling it again to get a "second crop" of crystals. Note that the purity of the second crop is generally lower than the first.

Issue 4: How do I choose the best recrystallization solvent system for my specific crude sample?

Cause: The ideal solvent depends on both the target compound and the specific impurities present in your crude material. A systematic screening process is the most reliable method.

Protocol: Microscale Solvent Screening

  • Preparation: Place small amounts (approx. 10-20 mg) of your crude material into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (see Table 2) drop by drop at room temperature. Note if the compound dissolves readily. If it does, that solvent is unsuitable for recrystallization on its own but might be a good "solvent" in a solvent-pair system.

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a sand or water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the test tubes that formed a clear solution upon heating to cool to room temperature, and then place them in an ice bath.

  • Observation: The best solvent is the one in which the compound was sparingly soluble at room temperature, completely soluble when hot, and formed abundant, high-quality crystals upon cooling.

Experimental Workflows & Diagrams

General Recrystallization Protocol

This protocol outlines a standard procedure for purifying 4-Amino-2-chloro-6-fluorobenzonitrile.

  • Choose a Solvent: Select an appropriate solvent based on prior knowledge or the screening protocol described above.

  • Dissolve the Crude Solid: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture (using a steam bath, heating mantle, or hot plate) while stirring. Continue to add small portions of hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.[14]

  • (Optional) Decolorize the Solution: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat for a few minutes.[6][14]

  • (Optional) Perform Hot Gravity Filtration: If activated charcoal or insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallize the Product: Cover the flask containing the hot, clear solution and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, you can place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Isolate the Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the Crystals: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the Crystals: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

G cluster_cryst Crystallization & Isolation A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Solution Colored? A->B C 3. Add Activated Charcoal B->C E 5. Cool Filtrate Slowly B->E No D 4. Hot Gravity Filtration C->D D->E F 6. Isolate Crystals (Vacuum Filtration) E->F G 7. Wash with Cold Solvent F->G H 8. Dry Purified Product G->H

Caption: General workflow for the purification of 4-Amino-2-chloro-6-fluorobenzonitrile by recrystallization.

Troubleshooting Decision Tree

G cluster_oiling Problem: Oiling Out cluster_yield Problem: Low Yield cluster_color Problem: Persistent Color Start Recrystallization Issue Oil_Q1 Reheat & Add More Solvent Start->Oil_Q1 Yield_Q1 Was Minimum Solvent Used? Start->Yield_Q1 Color_Q1 Was Charcoal Used? Start->Color_Q1 Oil_S1 Success: Cool Slowly Oil_Q1->Oil_S1 Oil Dissolves Oil_S2 Failure: Change Solvent System Oil_Q1->Oil_S2 No Change Yield_S1 Reduce Solvent Volume in Future Yield_Q1->Yield_S1 No Yield_S2 Ensure Slow & Cold Cooling, Recover Second Crop Yield_Q1->Yield_S2 Yes Color_S1 Repeat Recrystallization with Charcoal Color_Q1->Color_S1 No Color_S2 Consider Column Chromatography Color_Q1->Color_S2 Yes

Caption: Decision tree for troubleshooting common recrystallization problems.

References
  • Combi-Blocks, Inc. (2023).
  • PubChem. 4-Amino-2-chloro-6-fluorobenzonitrile.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 2-Amino-6-fluorobenzonitrile.
  • BenchChem. Solubility of 4-Amino-2-chloronicotinonitrile in Organic Solvents: A Technical Guide.
  • Sigma-Aldrich. (2026).
  • Apollo Scientific. (2022). Safety Data Sheet - 4-Amino-2-chlorobenzonitrile.
  • BenchChem. Identification and removal of impurities in 4-Amino-2-chlorobenzoic acid.
  • BenchChem. (2025). An In-depth Technical Guide on the Physical Properties of 4-Amino-2-chlorobenzonitrile (CAS: 20925-27-3).
  • University of Colorado Boulder. Recrystallization. Department of Chemistry and Biochemistry.
  • BenchChem. 4-Amino-2-chloro-6-fluorobenzonitrile | CAS 1095188-13-8.
  • Sigma-Aldrich. 4-Amino-2-chloro-6-fluorobenzonitrile.
  • Google Patents. (CN1810775B) Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • ElectronicsAndBooks. A New Synthetic Route for Preparation of 2-Chloro-6-fluorobenzonitrile and 2-Chloro-6-fluorobenzoic Acid.
  • Merck. 4-Amino-5-chloro-2-fluoro-benzonitrile | 1443253-03-9.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics.
  • ChemShuttle. 4-amino-2-chloro-6-fluorobenzonitrile;CAS No.:1095188-13-8.
  • Google Patents. (US3734942A) Substituted benzonitriles.
  • ResearchGate. A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid.

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Advanced Catalysis Support Center: Optimizing Palladium Turnover for 4-Amino-2-chloro-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for cross-coupling catalysis. As drug development professionals and synthetic chemists, scaling reactions involving highly functionalized chloroarenes frequently presents severe catalytic bottlenecks.

The substrate 4-Amino-2-chloro-6-fluorobenzonitrile represents a "perfect storm" of deactivation risks: it possesses a relatively inert C-Cl electrophilic site 1, a strongly coordinating nitrile group, and an unprotected primary amine. This guide provides field-proven, mechanistically grounded troubleshooting strategies to prevent catalyst poisoning and maximize your Turnover Number (TON) and Turnover Frequency (TOF) 2.

Diagnostic Decision Tree

Before altering your reaction parameters, use the following diagnostic workflow to identify the specific mechanism of catalyst failure in your current system.

Troubleshooting Start Low TON/TOF Observed in 4-Amino-2-chloro-6-fluorobenzonitrile CheckPd Is Pd Black forming early in the reaction? Start->CheckPd PdBlackYes Yes: Catalyst Degradation (Ligand oxidation or fast reduction) CheckPd->PdBlackYes Yes PdBlackNo No: Catalyst Inhibition (Resting state off-cycle) CheckPd->PdBlackNo No Sol1 Use Precatalysts (e.g., Gen 3/4) Degas solvents thoroughly PdBlackYes->Sol1 CheckInhib Are -NH2 or -CN groups coordinating Pd? PdBlackNo->CheckInhib Sol2 Protect -NH2 (e.g., Boc) or use bulky ligands (XPhos) CheckInhib->Sol2 Likely

Diagnostic workflow for resolving low palladium turnover in polyfunctional chloroarenes.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why does 4-Amino-2-chloro-6-fluorobenzonitrile consistently cause rapid palladium catalyst deactivation (low TON)? A1: The primary cause is competitive coordination. While the palladium center struggles to oxidatively add into the inherently strong C-Cl bond 1, the strongly coordinating nitrile (-CN) and free primary amine (-NH2) groups act as Lewis bases. They bind to the active Pd(0) or Pd(II) intermediates, trapping the catalyst in stable, off-cycle resting states 3. This prolonged resting state starves the catalytic cycle and increases the probability of irreversible aggregation into Pd black.

Q2: How can I overcome the sluggish oxidative addition at the C-Cl bond? A2: You must utilize highly electron-rich, sterically demanding ligands. Dialkylbiaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are critical here. The high electron density facilitates rapid insertion into the challenging C-Cl bond, while the steric bulk promotes reductive elimination and prevents the formation of inactive bis-ligated PdL₂ complexes. Optimizing these ligands can push TONs well into the thousands for chloroarenes [[4]]().

Q3: Is it strictly necessary to protect the free amino group before cross-coupling? A3: Yes, if you observe auto-inhibition or undesired oligomerization. The primary amine can undergo competitive Buchwald-Hartwig amination with the chloro-group of another substrate molecule. Converting the amine to a tert-butyloxycarbonyl (Boc) protected derivative significantly reduces its nucleophilicity and its ability to poison the palladium center 5.

Q4: How should I accurately measure and report improvements in my catalytic system? A4: Evaluate the Turnover Number (TON) and Turnover Frequency (TOF) exclusively during the initial rate region of the reaction, where product formation is pseudo-linear with time 6. Measuring TOF at the end of a reaction is misleading because eventual catalyst degradation artificially lowers the apparent rate 2.

Quantitative Performance Benchmarks

The following table summarizes the expected impact of different catalyst and substrate modifications on the coupling efficiency of 4-Amino-2-chloro-6-fluorobenzonitrile.

Catalyst SystemSubstrate ModificationMax TONMax TOF (h⁻¹)Primary Mechanistic Benefit
Pd(PPh₃)₄ Unprotected Amine< 100< 50Baseline; poor C-Cl activation, rapid deactivation.
Pd(OAc)₂ + XPhos Unprotected Amine~ 1,500~ 800Improved C-Cl insertion; still susceptible to amine poisoning.
XPhos Pd G3 Boc-Protected Amine> 7,000> 5,000Rapid activation, 1:1 Pd:L ratio prevents aggregation 4.
Pd-PEPPSI-IPr Boc-Protected Amine> 10,000> 8,000Extreme steric bulk prevents nitrile/amine coordination.

Self-Validating Experimental Protocols

To ensure reproducibility and high TON, employ the following self-validating protocols. The built-in checks will immediately alert you to mechanistic failures.

Protocol A: Boc-Protection of the Primary Amine

Causality: Masking the amine sterically and electronically prevents off-cycle Pd coordination and undesired cross-coupling oligomerization.

  • Setup: Dissolve 4-Amino-2-chloro-6-fluorobenzonitrile (1.0 equiv) in anhydrous THF (0.2 M). Add Di-tert-butyl dicarbonate (Boc₂O, 2.5 equiv) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

  • Reaction: Heat to 60 °C under nitrogen for 12 hours.

  • Self-Validation Check (TLC): Spot the reaction mixture against the starting material (Hexanes:EtOAc 3:1). Validation: The complete disappearance of the highly polar starting material spot and the appearance of a less polar, UV-active spot confirms successful di-Boc or mono-Boc protection. If the starting material persists, DMAP catalysis has stalled (likely due to moisture).

Protocol B: High-TON Suzuki-Miyaura Cross-Coupling

Causality: Using a Pd G3 precatalyst ensures a strict 1:1 Pd:Ligand ratio, preventing the formation of unligated Pd(0) that aggregates into inactive Pd black.

  • Preparation: In a glovebox or via strict Schlenk technique, charge a vial with the Boc-protected substrate (1.0 equiv), arylboronic acid (1.2 equiv), anhydrous K₃PO₄ (2.0 equiv), and XPhos Pd G3 (0.05 mol% / 500 ppm).

  • Solvent Addition: Add thoroughly degassed THF/Water (4:1, 0.5 M).

  • Self-Validation Check (Visual): Observe the solution upon heating to 40 °C. Validation: The solution should turn a clear, homogenous yellow/orange, indicating the active Pd(0)-XPhos species. If the solution turns opaque black within the first 10 minutes, catastrophic catalyst deactivation (Pd black formation) has occurred due to oxygen ingress or insufficient ligand bulk. Abort, re-degas solvents, and verify precatalyst integrity.

  • Kinetics: Sample at 10, 20, and 30 minutes to calculate the initial TOF via GC/MS.

Catalytic Cycle & Deactivation Pathways

Understanding exactly where the catalyst derails is essential for rational optimization.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-Cl activation) Pd0->OxAdd Substrate Deact2 Pd Black (Irreversible aggregation) Pd0->Deact2 Ligand loss TransMet Transmetalation OxAdd->TransMet Nucleophile Deact1 Nitrile/Amine Coordination (Off-cycle Pd(II) species) OxAdd->Deact1 -CN / -NH2 binding RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product

Catalytic cycle highlighting deactivation pathways via functional group coordination.

References

  • Source: researchgate.
  • Source: benchchem.
  • Source: frontiersin.
  • Source: acs.
  • Source: dundee.ac.
  • Source: scispace.

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Validation & Comparative

Comparative Reactivity Guide: 4-Amino-2-chloro-6-fluorobenzonitrile vs. 4-Amino-2,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of targeted therapeutics—particularly receptor tyrosine kinase (RTK) inhibitors and androgen receptor modulators—polysubstituted benzonitriles serve as critical core scaffolds . Two highly valuable building blocks in this class are 4-Amino-2-chloro-6-fluorobenzonitrile and 4-Amino-2,6-difluorobenzonitrile .

While structurally similar, their divergent halogenation patterns dictate fundamentally different synthetic strategies. This guide provides an objective, data-backed comparison of their reactivity profiles, focusing on Nucleophilic Aromatic Substitution (SNAr) and orthogonal cross-coupling capabilities to help drug development professionals select the optimal precursor for their target molecules.

Structural Analysis & Electronic Properties

Both compounds feature a highly activated "push-pull" electronic system. The strong electron-withdrawing cyano (–CN) group at C1 activates the ortho (C2, C6) and para (C4) positions toward nucleophilic attack. Although the electron-donating amino (–NH2) group at C4 partially deactivates the ring via resonance, the combined inductive electron-withdrawing effects of the halogens and the cyano group maintain extreme electrophilicity at the C2 and C6 positions.

  • 4-Amino-2,6-difluorobenzonitrile (Compound B) : Possesses C2v​ symmetry with two identical, highly reactive C–F bonds.

  • 4-Amino-2-chloro-6-fluorobenzonitrile (Compound A) : Asymmetric, featuring both a C–F and a C–Cl bond. Because fluorine is significantly more electronegative than chlorine, it better stabilizes the anionic Meisenheimer complex transition state. Consequently, the C–F bond is the exclusive site for SNAr under standard conditions.

Reactivity Profiling: SNAr vs. Orthogonal Cross-Coupling

The choice between these two building blocks hinges entirely on the desired final substitution pattern of your target API.

Compound B (Symmetric Reactivity): Reaction with a nucleophile (e.g., a primary amine) results in the rapid displacement of one fluorine atom. However, because the incoming amine is electron-donating, the resulting mono-substituted product is significantly deactivated. Displacing the second fluorine requires forcing conditions (high heat, strong bases). This building block is ideal when only one substitution is needed, or when symmetric bis-substitution is the goal.

Compound A (Orthogonal Reactivity): This compound is a masterclass in orthogonal functionalization. The SNAr reaction is highly regioselective for the fluorine atom at C6, leaving the chlorine atom at C2 completely intact. Once the SNAr is complete, the retained C–Cl bond serves as a perfect electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). This allows for the precise, sequential installation of two different functional groups at the ortho positions.

Reactivity_Comparison cluster_A Compound A: Orthogonal Reactivity cluster_B Compound B: Symmetric Reactivity A_start 4-Amino-2-chloro-6-fluorobenzonitrile A_SNAr Regioselective SNAr (Displaces F) A_start->A_SNAr Nucleophile A_Pd Pd-Catalyzed Coupling (Activates Cl) A_SNAr->A_Pd Ar-B(OH)2, Pd(0) B_start 4-Amino-2,6-difluorobenzonitrile B_SNAr1 First SNAr (Displaces F) B_start->B_SNAr1 Nucleophile B_SNAr2 Second SNAr (Displaces F) B_SNAr1->B_SNAr2 Excess Nucleophile, Heat

Fig 1: Reaction pathways comparing orthogonal vs. symmetric functionalization.

Quantitative Data Comparison

Property4-Amino-2-chloro-6-fluorobenzonitrile4-Amino-2,6-difluorobenzonitrile
CAS Number 1095188-13-8207297-92-5
Molecular Weight 170.57 g/mol 154.12 g/mol
Symmetry Asymmetric ( C1​ )Symmetric ( C2v​ )
Primary Reactivity Regioselective SNAr (at C6)Statistical SNAr (at C2 or C6)
Secondary Reactivity Pd-Catalyzed Cross-Coupling (at C2)Second SNAr (requires high heat)
Leaving Group (SNAr) Fluoride (F⁻)Fluoride (F⁻)
Ideal Application Orthogonal multi-functionalizationMono- or bis-nucleophilic substitution

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility and scientific rigor, the following protocols detail the sequential functionalization of Compound A, highlighting the mechanistic causality behind each methodological choice.

Workflow Step1 Step 1: SNAr Amine, DIPEA, DMF Step2 Step 2: Workup Aqueous LiCl Wash Step1->Step2 Step3 Step 3: Checkpoint LCMS (Retains Cl isotope) Step2->Step3 Step4 Step 4: Cross-Coupling Pd(dppf)Cl2, Ar-B(OH)2 Step3->Step4

Fig 2: Self-validating experimental workflow for sequential orthogonal coupling.

Protocol 1: Regioselective SNAr of 4-Amino-2-chloro-6-fluorobenzonitrile

Objective: Displace the C6 fluorine with a primary amine nucleophile while preserving the C2 chlorine.

  • Reaction Setup: Dissolve 1.0 eq of 4-Amino-2-chloro-6-fluorobenzonitrile and 1.2 eq of the primary amine in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.5 M.

    • Causality: DMF is chosen because its high dielectric constant stabilizes the polar anionic Meisenheimer complex intermediate, significantly accelerating the SNAr rate.

  • Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the hydrofluoric acid (HF) byproduct, preventing the protonation of the nucleophilic amine without competing for the electrophilic aromatic site.

  • Heating & Self-Validation: Heat the mixture to 80°C for 4 hours. Monitor via LCMS.

    • System Validation: The mass shift should correspond to the exact loss of F (-19 Da) and the addition of the amine. Crucially, the ³⁵Cl/³⁷Cl isotope pattern (a distinct 3:1 ratio peak height) must remain clearly visible in the mass spectrum. If this pattern is lost, over-substitution (displacement of Cl) has occurred.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash 3x with 5% aqueous LiCl.

    • Causality: Aqueous LiCl is highly effective at disrupting the hydrogen-bonding network of DMF, partitioning it entirely into the aqueous layer and preventing high-boiling solvent carryover during concentration.

Protocol 2: Suzuki-Miyaura Cross-Coupling of the C2-Chlorine

Objective: Couple an arylboronic acid to the remaining C2 position.

  • Reaction Setup: Combine the purified SNAr product from Protocol 1 (1.0 eq), Arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and Water (0.2 M).

    • Causality: Water is absolutely critical in this step; it hydrates the boronic acid to form the reactive boronate complex [Ar−B(OH)3​]− , which is the actual species required for the transmetalation step with the palladium catalyst.

  • Catalyst Addition: Degas the solution with Argon for 10 minutes to prevent catalyst oxidation, then add 0.05 eq of Pd(dppf)Cl₂.

    • Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand provides a large bite angle. This specific geometry forces the palladium center into a highly reactive conformation, facilitating the challenging oxidative addition into the relatively strong, electron-rich C–Cl bond.

  • Heating & Purification: Heat at 100°C for 12 hours. Filter through a short pad of Celite to remove palladium black, concentrate, and purify via silica gel chromatography.

References

  • 4-Amino-2-chloro-6-fluorobenzonitrile | C7H4ClFN2 | CID 59635883 Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • Design, Structure−Activity Relationships and in Vivo Characterization of 4-Amino-3-benzimidazol-2-ylhydroquinolin-2-ones: A Novel Class of Receptor Tyrosine Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

A Comparative Benchmarking Guide to Palladium Catalyst Efficiency for the Cross-Coupling of 4-Amino-2-chloro-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 4-Amino-2-chloro-6-fluorobenzonitrile

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and amino groups into aromatic scaffolds is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties. 4-Amino-2-chloro-6-fluorobenzonitrile is a prime example of a highly valuable and versatile building block.[1] Its polysubstituted aromatic ring, featuring an amino group, a nitrile moiety, and two different halogen atoms, offers multiple points for diversification, making it an attractive starting material for the synthesis of novel therapeutic agents and functional materials.[1]

However, the very features that make this molecule attractive also present significant challenges in its synthetic manipulation. Specifically, the palladium-catalyzed cross-coupling of the C-Cl bond is notoriously more difficult than that of C-Br or C-I bonds due to its greater bond strength and the slower rate of oxidative addition to the palladium(0) center.[2] Furthermore, the presence of an electron-donating amino group and an electron-withdrawing nitrile group modulates the electronic properties of the aromatic ring, which can influence catalyst activity. The primary objective of this guide is to provide a comparative analysis of various palladium catalyst systems for the efficient cross-coupling of 4-amino-2-chloro-6-fluorobenzonitrile, with a focus on the Suzuki-Miyaura reaction as a representative transformation. The principles discussed herein are also broadly applicable to other important C-N and C-C bond-forming reactions such as the Buchwald-Hartwig amination and the Sonogashira coupling.

Experimental Design: A Standardized Workflow for Catalyst Benchmarking

To ensure a fair and objective comparison of catalyst performance, a standardized experimental workflow is essential. The following workflow is designed to be a self-validating system, where each step is carefully controlled to minimize variability and allow for the accurate determination of key performance metrics.

experimental_workflow cluster_reaction Reaction Execution cluster_analysis Work-up and Analysis prep Prepare Schlenk flask under Argon atmosphere reagents Add 4-amino-2-chloro-6-fluorobenzonitrile, arylboronic acid, and base catalyst Add Pd catalyst/ligand solvent Add degassed solvent heating Heat to specified temperature with vigorous stirring solvent->heating monitoring Monitor reaction progress by LC-MS/GC-MS heating->monitoring workup Quench, extract, and purify by column chromatography monitoring->workup characterization Characterize product by NMR and MS workup->characterization quantification Determine yield, TON, and TOF characterization->quantification

Sources

A Comparative Spectroscopic Guide: Differentiating Positional Isomers of Amino-Chloro-Fluorobenzonitrile via FT-IR Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Isomer-Specific Synthesis

In the landscape of pharmaceutical development and fine chemical synthesis, the precise control of molecular architecture is paramount. Positional isomers—molecules sharing the same chemical formula but differing in the spatial arrangement of substituents on a core scaffold—can exhibit vastly different pharmacological, toxicological, and material properties. The compound 4-Amino-2-chloro-6-fluorobenzonitrile ( Isomer A ) is a versatile building block in medicinal chemistry.[1][2] However, synthetic routes can potentially yield other isomers, such as 2-Amino-4-chloro-6-fluorobenzonitrile ( Isomer B ). Distinguishing these isomers rapidly and reliably is a critical quality control step.

This guide provides a comprehensive framework for utilizing Fourier-Transform Infrared (FT-IR) spectroscopy to unambiguously differentiate between these key positional isomers. We will move beyond a simple cataloging of peaks to explain the causal relationships between substituent position and vibrational frequency, empowering researchers to interpret spectral data with confidence.

Theoretical Framework: How Substituent Position Governs Vibrational Modes

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes (stretching, bending, scissoring). The frequency of these vibrations is determined by the mass of the atoms and the strength of the bonds connecting them. Crucially, the electronic environment surrounding a bond, which is dictated by the inductive and resonance effects of neighboring substituents, can subtly alter its strength and, therefore, its absorption frequency.

For the isomers , the key diagnostic regions in the IR spectrum are:

  • N-H Stretching Region (3500-3300 cm⁻¹): The primary amine (-NH₂) group exhibits two distinct stretching bands: an asymmetric and a symmetric mode.[3] Their positions are sensitive to hydrogen bonding and electronic effects from the ring.

  • C≡N Stretching Region (2260-2220 cm⁻¹): The nitrile group has a strong, sharp absorption. The electron-donating or -withdrawing character of other substituents, particularly those in the para position, can significantly shift this frequency.[4][5][6]

  • C-Halogen Stretching Region (1400-600 cm⁻¹): The C-F and C-Cl stretching vibrations appear in the crowded "fingerprint region." The C-F stretch is typically found between 1400-1000 cm⁻¹ and is very strong, while the C-Cl stretch is located at lower wavenumbers, generally 800-600 cm⁻¹.[7][8][9]

  • Aromatic Fingerprint Region (900-675 cm⁻¹): This region is arguably the most powerful for differentiating positional isomers. The patterns of absorption are dominated by the out-of-plane (OOP) bending vibrations of the C-H bonds on the aromatic ring. The frequency and number of these intense bands are highly characteristic of the number of adjacent hydrogen atoms remaining on the ring.[10][11][12][13]

Experimental Protocol: Acquiring High-Fidelity FT-IR Spectra

To ensure data is reliable and reproducible, a standardized protocol is essential. This methodology is designed to be a self-validating system.

Instrumentation: A modern FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable. For higher sensitivity, a mercury cadmium telluride (MCT) detector can be used.

Method 1: Attenuated Total Reflectance (ATR) ATR is the preferred method for solid samples due to its minimal sample preparation and high reproducibility.

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum (16-32 scans at a resolution of 4 cm⁻¹) to account for atmospheric H₂O and CO₂.

  • Sample Application: Place a small amount of the solid sample onto the crystal. Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal surface.

  • Sample Scan: Acquire the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft laboratory wipe between samples.

Method 2: Potassium Bromide (KBr) Pellet This traditional method is useful if an ATR accessory is unavailable.

  • Sample Preparation: Weigh approximately 1-2 mg of the sample and 150-200 mg of dry, spectroscopy-grade KBr powder.

  • Grinding: Gently grind the mixture in a dry agate mortar and pestle until a fine, homogeneous powder is obtained. Avoid excessive grinding, which can affect the crystal structure.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum (16-32 scans, 4 cm⁻¹ resolution). A background scan of the empty sample compartment should be performed first.

Comparative Analysis: Predicted Spectral Signatures of Isomers

While experimental spectra for these specific isomers are not widely published, we can construct a highly accurate predictive comparison based on extensive data from analogous substituted benzonitriles.[4][14][15]

Isomer A: 4-Amino-2-chloro-6-fluorobenzonitrile

  • Substitution Pattern: 1,2,3,5-tetrasubstituted. This leaves two isolated (non-adjacent) C-H bonds on the ring.

Isomer B: 2-Amino-4-chloro-6-fluorobenzonitrile

  • Substitution Pattern: 1,2,4,5-tetrasubstituted. This leaves two adjacent C-H bonds on the ring.

The following table summarizes the predicted key vibrational frequencies and provides the rationale for the expected differences.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) for Isomer A Predicted Wavenumber (cm⁻¹) for Isomer B Rationale for Differentiation
Asymmetric & Symmetric Stretch-NH₂ (Amino)~3480 & ~3380~3495 & ~3400In Isomer B, the amino group is ortho to the electron-withdrawing nitrile, which can influence N-H bond polarity and frequency. Intramolecular H-bonding with the nitrile is also possible, which would broaden and shift the peaks.
Stretch-C≡N (Nitrile)~2225~2235The amino group in the para position (Isomer A) has a strong electron-donating resonance effect, which weakens the C≡N bond and lowers its frequency. This effect is less direct in Isomer B (meta position), resulting in a higher frequency.[4][6]
StretchAromatic C=C~1620, ~1570, ~1480~1610, ~1560, ~1475The specific pattern and intensity of these skeletal vibrations will differ slightly due to the change in overall molecular symmetry and dipole moment.
StretchC-F (Aryl-Fluoride)~1250~1260The strong C-F stretch is a prominent feature. Its exact position is sensitive to the electronic environment of the entire ring.
StretchC-Cl (Aryl-Chloride)~780~795This peak can be difficult to assign definitively as it falls within the C-H bending region, but its position will be influenced by the different substitution pattern.
Out-of-Plane (OOP) Bend Aromatic C-H ~880 (strong) ~865 (strong) This is the most critical diagnostic region. Isomer A has two isolated C-H bonds, which characteristically produce a strong band around 850-900 cm⁻¹.[16][17] Isomer B has two adjacent C-H bonds, which typically results in a strong band in the 800-860 cm⁻¹ range.[10][16]

Visualization of the Analytical Workflow

The process of identifying an unknown isomer sample can be visualized as a logical workflow, ensuring no critical step is overlooked.

FTIR_Isomer_Analysis_Workflow Figure 1: Analytical Workflow for Isomer Identification cluster_prep Sample Handling cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Interpretation cluster_id Conclusion Sample Unknown Isomer Sample (A or B) Prep Sample Preparation (ATR or KBr Pellet) Sample->Prep Background Acquire Background Spectrum Prep->Background Acquire Acquire Sample Spectrum (4000-600 cm⁻¹, 4 cm⁻¹ res) Background->Acquire Process Process Spectrum (Baseline & ATR Correction) Acquire->Process Analysis Analyze Key Diagnostic Regions Process->Analysis NH_CN 1. N-H Region (3500-3300 cm⁻¹) 2. C≡N Region (~2230 cm⁻¹) Analysis->NH_CN High Wavenumber Fingerprint 3. Fingerprint Region (C-H OOP, 900-800 cm⁻¹) Analysis->Fingerprint Low Wavenumber ID Isomer Identification NH_CN->ID Fingerprint->ID

Caption: Figure 1: Analytical Workflow for Isomer Identification.

The core of the spectral analysis is a decision-making process based on the key differences predicted in the previous section.

Isomer_Differentiation_Logic Figure 2: Logic Diagram for Spectral Differentiation Start Processed Spectrum Check_OOP Examine C-H OOP Region (900-850 cm⁻¹) Start->Check_OOP Check_CN Examine C≡N Peak Position Check_OOP->Check_CN Strong Peak at ~880 cm⁻¹ Isomer_B Result: Isomer B (2-Amino-4-chloro-6-fluorobenzonitrile) Check_OOP->Isomer_B Strong Peak at ~865 cm⁻¹ Isomer_A Result: Isomer A (4-Amino-2-chloro-6-fluorobenzonitrile) Check_CN->Isomer_A Peak at ~2225 cm⁻¹ Check_CN->Isomer_B Peak at ~2235 cm⁻¹

Caption: Figure 2: Logic Diagram for Spectral Differentiation.

Conclusion

While a full spectral analysis provides a wealth of information, the differentiation between 4-Amino-2-chloro-6-fluorobenzonitrile (Isomer A) and 2-Amino-4-chloro-6-fluorobenzonitrile (Isomer B) can be made decisively by focusing on two key features. First, the lower frequency of the nitrile stretch (~2225 cm⁻¹) in Isomer A provides a strong indication of the para-amino substitution.[4][6] Second, and most definitively, the presence of a strong C-H out-of-plane bending band near 880 cm⁻¹ is characteristic of the isolated hydrogens in Isomer A, whereas a band closer to 865 cm⁻¹ would indicate the adjacent hydrogens of Isomer B.[10][17] By coupling a robust experimental protocol with a theoretically grounded understanding of substituent effects, FT-IR spectroscopy serves as a rapid, non-destructive, and highly effective tool for ensuring isomeric purity in research and development.

References

  • Boxer, S. G., et al. (2012). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. The Journal of Physical Chemistry B, 116(19), 5546–5556. Available at: [Link]

  • Yadav, R. A., & Singh, I. S. (1985). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 24(5), 727-740. Available at: [Link]

  • Webb, L. I., & Boxer, S. G. (2012). Solvent-Induced Infrared Frequency Shifts in Aromatic Nitriles Are Quantitatively Described by the Vibrational Stark Effect. The Journal of Physical Chemistry B, 116(19), 5546-5556. Available at: [Link]

  • Thompson, H. W., & Steel, G. (1957). The vibrational band intensity of the CN group in benzonitriles. Transactions of the Faraday Society, 53, 1536-1542. Available at: [Link]

  • Kumar, A. P., & Rao, G. R. (1997). Vibrational Analysis of Substituted Benzonitriles. I. Vibrational Spectra, Normal Coordinate Analysis and Transferability of Force Constants of Monohalogenated Benzonitriles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 53(12), 2023-2032. Available at: [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved March 17, 2026, from [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved March 17, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. Retrieved March 17, 2026, from [Link]

  • Wang, Z., et al. (2016). Characterization of Conformation and Locations of C–F Bonds in Graphene Derivative by Polarized ATR-FTIR. Analytical Chemistry, 88(7), 3931-3937. Available at: [Link]

  • Gable, K. (n.d.). Aromatic Fingerprint Vibrations. Oregon State University. Retrieved March 17, 2026, from [Link]

  • Ishiuchi, S., et al. (2020). IR Spectroscopy of 4-Aminobenzonitrile+–Arn (n = 0–2): Determination of the Activation Barrier for the π → NH Site-Switching Reaction. The Journal of Physical Chemistry A, 124(16), 3125–3132. Available at: [Link]

  • Ishiuchi, S., et al. (2013). IR spectroscopy of the 4-aminobenzonitrile-Ar cluster in the S0, S1 neutral and D0 cationic states. ChemPhysChem, 14(4), 741-745. Available at: [Link]

  • Wang, J., et al. (2023). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. Applied Sciences, 13(8), 5162. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Infrared Spectroscopy. Retrieved March 17, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved March 17, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved March 17, 2026, from [Link]

  • OpenOChem Learn. (n.d.). Characteristic IR Absorptions. Retrieved March 17, 2026, from [Link]

  • Whiffen, D. H. (1955). Infra-red summation bands of the out-of-plane C-H bending vibrations of substituted benzene compounds. Spectrochimica Acta, 7, 253-263. Available at: [Link]

  • Martens, J., et al. (2017). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. ChemRxiv. Available at: [Link]

  • NIST. (n.d.). Benzonitrile, 4-amino-. NIST Chemistry WebBook. Retrieved March 17, 2026, from [Link]

  • UCLA Chemistry. (n.d.). IR Absorption Table. Retrieved March 17, 2026, from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved March 17, 2026, from [Link]

  • Mary, Y. S., et al. (2011). FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(1), 229-236. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-2-chloro-6-fluorobenzonitrile. Retrieved March 17, 2026, from [Link]

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Comparative mass spectrometry fragmentation patterns of 4-Amino-2-chloro-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry of 4-Amino-2-chloro-6-fluorobenzonitrile: A Comparative Analysis of Predicted Fragmentation Patterns

This guide provides a detailed comparative analysis of the predicted mass spectrometry fragmentation patterns of 4-Amino-2-chloro-6-fluorobenzonitrile (CAS 1095188-13-8), a key fluorinated aromatic building block in medicinal chemistry and pharmaceutical research.[1] Professionals in drug development and analytical science require a robust understanding of a compound's behavior under mass spectrometric analysis for structural confirmation, metabolite identification, and purity assessment. Given the absence of specific published spectra for this compound, this guide leverages fundamental principles of mass spectrometry and established fragmentation mechanisms of related chemical moieties to provide a predictive framework for its analysis under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.

The structure of 4-Amino-2-chloro-6-fluorobenzonitrile, with its aromatic ring substituted with an amino group, a nitrile group, and two different halogen atoms, presents a compelling case study in fragmentation analysis.[1] The interplay of these functional groups dictates the charge localization and subsequent dissociation pathways upon ionization. A critical feature to anticipate in any mass spectrum of this compound is the isotopic signature of chlorine. The natural abundance of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio will result in a characteristic M+2 peak for the molecular ion and any chlorine-containing fragments, serving as an invaluable diagnostic tool.[1]

Predicted Fragmentation under Electron Ionization (EI-MS)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and often complex fragmentation.[2] This provides a detailed "fingerprint" spectrum useful for library matching and structural elucidation. The molecular ion (M⁺•) is formed by the removal of an electron, typically from a non-bonding orbital (e.g., on the amino nitrogen) or the aromatic π-system.[3] For 4-Amino-2-chloro-6-fluorobenzonitrile (Monoisotopic Mass: 170.00 Da[4]), the molecular ion peak is expected at m/z 170, accompanied by an M+2 peak at m/z 172.

The energetically unstable molecular ion is predicted to undergo several fragmentation pathways, driven by the stability of the resulting fragment ions and neutral radicals.[2]

Key Predicted EI Fragmentation Pathways:

  • Loss of Chlorine Radical (•Cl): Cleavage of the C-Cl bond is a common pathway for halogenated aromatics. This would result in a fragment ion at m/z 135.

  • Loss of Hydrogen Cyanide (HCN): Aromatic nitriles frequently undergo fragmentation by losing HCN (27 Da). This can occur from the molecular ion or subsequent fragments. Loss of HCN from the M⁺• would yield a fragment at m/z 143.

  • Sequential Loss of Halogen and HCN: Following the initial loss of •Cl, the resulting ion at m/z 135 could subsequently lose HCN, leading to a fragment at m/z 108.

  • Loss of Amino Group Functionality: Fragmentation can be initiated at the amino group. Alpha-cleavage leading to the loss of a hydrogen radical (•H) from the M⁺• would form an ion at m/z 169.[5][6]

Table 1: Predicted Major Fragment Ions of 4-Amino-2-chloro-6-fluorobenzonitrile in EI-MS
Predicted m/zProposed Ion Structure/FormulaProposed Neutral LossNotes
170/172[C₇H₄ClFN₂]⁺•-Molecular Ion (M⁺•) with Cl isotope pattern
143/145[C₆H₄FN]⁺•HCNLoss of hydrogen cyanide
135[C₇H₄FN₂]⁺•ClLoss of a chlorine radical
108[C₆H₄FN]⁺•Cl, HCNSequential loss of chlorine and HCN
Diagram 1: Predicted EI Fragmentation Pathway

EI_Fragmentation M [M]⁺• m/z 170/172 F1 [M - Cl]⁺ m/z 135 M->F1 - •Cl F2 [M - HCN]⁺• m/z 143/145 M->F2 - HCN F3 [M - Cl - HCN]⁺ m/z 108 F1->F3 - HCN

Caption: Predicted EI fragmentation cascade for 4-Amino-2-chloro-6-fluorobenzonitrile.

Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[7] For structural analysis, tandem mass spectrometry (MS/MS) is employed, where the protonated precursor ion is mass-selected and subjected to collision-induced dissociation (CID).[8] The protonation of 4-Amino-2-chloro-6-fluorobenzonitrile is most likely to occur at the primary amino group, the most basic site on the molecule. The resulting [M+H]⁺ ion would have an m/z of 171 (and m/z 173 for the ³⁷Cl isotope).

The fragmentation of this even-electron ion during CID is driven by the elimination of stable neutral molecules.[9]

Key Predicted ESI-MS/MS Fragmentation Pathways:

  • Loss of Ammonia (NH₃): A common fragmentation pathway for protonated primary amines is the loss of ammonia (17 Da). This would result in a fragment ion at m/z 154.

  • Loss of Hydrogen Chloride (HCl): Elimination of HCl (36 Da) from the protonated molecule is a plausible pathway, yielding a fragment at m/z 135.

  • Loss of Hydrogen Fluoride (HF): Similarly, the loss of HF (20 Da) could occur, producing a fragment at m/z 151.

  • Sequential Losses: The initial fragment ions can undergo further dissociation. For instance, the ion at m/z 154 (from NH₃ loss) could subsequently lose HCN to yield a fragment at m/z 127.

Table 2: Predicted Major Fragment Ions of 4-Amino-2-chloro-6-fluorobenzonitrile in ESI-MS/MS
Precursor Ion m/zPredicted Fragment m/zProposed Ion Structure/FormulaProposed Neutral Loss
171/173154/156[C₇H₂ClF]⁺NH₃
171/173151/153[C₇H₃ClN]⁺HF
171/173135[C₇H₄FN₂]⁺HCl
154/156127/129[C₆HF]⁺HCN
Diagram 2: Predicted ESI-MS/MS Fragmentation Pathway

ESI_Fragmentation MH [M+H]⁺ m/z 171/173 F1 [M+H - NH₃]⁺ m/z 154/156 MH->F1 - NH₃ F2 [M+H - HF]⁺ m/z 151/153 MH->F2 - HF F3 [M+H - HCl]⁺ m/z 135 MH->F3 - HCl F4 [M+H - NH₃ - HCN]⁺ m/z 127/129 F1->F4 - HCN

Caption: Predicted ESI-MS/MS fragmentation pathways from the protonated molecule.

Experimental Protocols

To validate the predicted fragmentation patterns, the following experimental protocols are recommended. These serve as a starting point and should be optimized for the specific instrumentation available.

GC-MS Protocol for EI Analysis

This method is suitable for analyzing the volatile and thermally stable 4-Amino-2-chloro-6-fluorobenzonitrile. Derivatization is generally not required for this compound but may be considered if peak tailing is observed.[10][11]

Workflow Diagram: GC-EI-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Prep1 Dissolve 1 mg/mL in Ethyl Acetate Prep2 Filter (0.22 µm PTFE) Prep1->Prep2 Inject Inject 1 µL (Splitless) Prep2->Inject GC GC Separation Inject->GC MS EI-MS Detection GC->MS Analyze Acquire & Analyze Fragmentation Spectrum MS->Analyze

Caption: Workflow for GC-MS analysis of 4-Amino-2-chloro-6-fluorobenzonitrile.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a GC-compatible solvent such as ethyl acetate or dichloromethane. Serially dilute to a working concentration of 1-10 µg/mL.

  • GC System: Use a gas chromatograph equipped with a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Injector: Set to 250°C with a splitless injection of 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[11]

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • MS System:

    • Ion Source: Electron Ionization (EI) at 70 eV.[12]

    • Source Temperature: 230°C.

    • Mass Analyzer: Scan from m/z 40 to 400.

LC-MS/MS Protocol for ESI Analysis

This method is ideal for high-sensitivity analysis and confirmation, directly analyzing the compound in solution.

Workflow Diagram: LC-ESI-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis Prep1 Dissolve 1 mg/mL in Methanol Prep2 Dilute to 1 µg/mL in Mobile Phase A/B (50:50) Prep1->Prep2 Inject Inject 5 µL Prep2->Inject LC LC Separation (C18) Inject->LC MSMS ESI-MS/MS Detection LC->MSMS Analyze Acquire Product Ion Scan from m/z 171 MSMS->Analyze

Caption: Workflow for LC-MS/MS analysis of 4-Amino-2-chloro-6-fluorobenzonitrile.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to a working concentration (e.g., 10-100 ng/mL) using a mixture of the initial mobile phase solvents.[13]

  • LC System: Use a standard C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2-5 µL.

  • MS/MS System:

    • Ion Source: Electrospray Ionization (ESI) in Positive Ion Mode.

    • Ion Spray Voltage: ~4500 V.[14]

    • Source Temperature: ~500°C.[14]

    • Analysis Mode: Product Ion Scan.

    • Precursor Ion: Select m/z 171.

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy: Ramp from 10-40 eV to observe the full fragmentation profile.

Conclusion

This guide presents a predictive framework for the mass spectrometric fragmentation of 4-Amino-2-chloro-6-fluorobenzonitrile. Under EI-MS, fragmentation is expected to be driven by the loss of the chlorine radical and HCN. In contrast, ESI-MS/MS analysis of the protonated molecule is predicted to proceed via the loss of stable neutral molecules such as ammonia, HCl, and HF. The provided experimental protocols offer a robust starting point for researchers to acquire empirical data, which can then be compared against these predictions for definitive structural confirmation. This systematic approach, combining predictive chemistry with practical methodology, is essential for the rigorous analytical characterization required in modern drug discovery and development.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-2-chloro-6-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Intro to Mass Spectrometry. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]

  • Wikipedia. (2024, March 10). Fragmentation (mass spectrometry). Retrieved from [Link]

  • ChemHelper. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Clark, J. (2021). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

  • Wikipedia. (2024, February 27). Collision-induced dissociation. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Collision-induced dissociation – Knowledge and References. Retrieved from [Link]

  • Fisons Instruments. (1996). GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. Analytical Biochemistry, 240(2), 273-286. Available at: [Link]

  • MDPI. (2023, August 31). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 13(9), 986. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation & Autosampler Vials for ESI-MS. Retrieved from [Link]

  • Sciex. (n.d.). LC-ESI-MS/MS methodology for determination of amino acids. Retrieved from [Link]

  • LCGC International. (2025, June 28). Quality Control in GC–MS Analysis of Amino Acids. Retrieved from [Link]

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Safety Operating Guide

Personal protective equipment for handling 4-Amino-2-chloro-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing medicinal chemistry workflows, I frequently guide research teams through the integration of novel fluorinated aromatic building blocks into drug discovery pipelines. 4-Amino-2-chloro-6-fluorobenzonitrile (CAS: 1095188-13-8) is a highly versatile intermediate used for regiospecific functionalization in the synthesis of complex organic molecules[1].

However, because it is primarily a research-use-only (RUO) chemical, exhaustive toxicological data is currently unavailable. Safety Data Sheets (SDS) often default to "No known hazard" simply due to a lack of complete testing[2]. In laboratory safety, an absence of data is not an absence of risk. We must apply predictive toxicology based on its structural moieties to establish a self-validating safety protocol.

Here is the comprehensive, causality-driven guide to the personal protective equipment (PPE), handling, and disposal of 4-Amino-2-chloro-6-fluorobenzonitrile.

Physicochemical Profile & Structural Hazard Anticipation

Understanding the chemical's physical properties is the first step in risk mitigation. The compound must be stored at 2–8 °C to maintain stability[3].

PropertyValueSafety Implication
CAS Number 1095188-13-8[1]Unique identifier for tracking, inventory, and emergency response.
Molecular Weight 170.57 g/mol [1]Low molecular weight increases volatility potential if aerosolized.
Formula C₇H₄ClFN₂[1]High halogen content increases lipophilicity and dermal penetration.
Physical State Solid (Powder)High risk of inhalation via airborne dust generation during transfer.
Storage Temp 2–8 °C[3]Requires cold storage; potential for condensation and clumping upon opening.

Mechanistic Causality of Hazards:

  • Primary Aromatic Amine: Anilines are notoriously lipophilic. Systemically, they act as structural alerts for methemoglobinemia and severe skin sensitization[1].

  • Nitrile Group: While generally stable, nitriles can undergo hydrolysis. Under extreme acidic conditions or thermal degradation, there is a theoretical risk of hydrogen cyanide (HCN) release[4].

  • Electrostatic Potential: Fine organic powders can accumulate static electricity. The SDS explicitly advises taking measures to prevent the buildup of electrostatic charge to avoid sudden aerosolization into the worker's breathing zone[2].

Core Personal Protective Equipment (PPE) Matrix

To counteract these anticipated risks, the following PPE matrix must be strictly adhered to. Every choice is designed to create a self-validating barrier against the specific chemical properties of this compound.

Protection AreaRequired EquipmentScientific Justification
Hand Protection Double-layered Nitrile gloves (min 0.11 mm thickness).Nitrile provides superior resistance to lipophilic halogenated aromatics compared to latex. Double-gloving ensures integrity if the outer layer is compromised by solvents (e.g., DMF, DMSO) used during dissolution.
Eye Protection Snug-fitting chemical splash goggles.Prevents ocular exposure to fine particulates and solvent splashes. Standard safety glasses with side shields are insufficient for powder handling[2].
Body Protection Flame-retardant lab coat (buttoned to the top) and closed-toe shoes.Minimizes exposed skin. The lipophilic nature of the compound means skin contact could lead to rapid transdermal absorption[2].
Respiratory N95/P100 particulate respirator.While primary handling must occur in a Class II fume hood, a respirator is required during spill cleanup to prevent inhalation of aerosolized dust[2].

Standard Operating Procedure: Handling & Weighing Workflow

This step-by-step methodology ensures that the compound remains contained, minimizing both electrostatic discharge and inhalation risks.

Step 1: Preparation & Equilibration Remove the vial from the 2–8 °C refrigerator[3]. Allow it to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening cold vials introduces atmospheric moisture, which degrades the reagent and causes the powder to clump, making it harder to handle safely.

Step 2: Workspace Setup Clear a Class II chemical fume hood. Line the working surface with an anti-static weighing mat. Ensure the fume hood sash is pulled down to the lowest workable height.

Step 3: Static Mitigation Use a grounded, anti-static micro-spatula[2]. Causality: Friction from standard metal or plastic spatulas generates static electricity, causing the fine powder to repel and aerosolize.

Step 4: Weighing Tare a static-free weigh boat or directly weigh into a pre-tared reaction vial. Transfer the required mass slowly to prevent dust clouds.

Step 5: Dissolution Add the reaction solvent (e.g., DMSO or DCM) directly to the vial inside the fume hood. Cap the vial securely before removing it from the hood.

Step 6: Decontamination Wipe down the spatula, balance, and hood surface with a solvent-dampened wipe (e.g., 70% isopropanol), followed by a dry wipe.

HandlingWorkflow Start Equilibrate to Room Temp FumeHood Transfer to Class II Fume Hood Start->FumeHood Weighing Weigh via Anti-Static Spatula FumeHood->Weighing Solvent In-Hood Dissolution Weighing->Solvent Seal Seal Reactor Before Exit Solvent->Seal Clean Decontaminate Surfaces Seal->Clean

Step-by-step operational workflow for the safe handling and weighing of the compound.

Spill Management & Disposal Plan

In the event of a spill, immediate containment is necessary to prevent environmental release and secondary exposure[5].

Step 1: Evacuate & Assess Instruct personnel to step back. Determine if the spill is a dry powder or a dissolved solution.

Step 2: PPE Upgrade Don a P100 respirator and a fresh pair of outer nitrile gloves before approaching the spill zone.

Step 3: Containment Based on State

  • Dry Powder Spill: Do NOT sweep. Sweeping aerosolizes the powder. Instead, gently cover the spill with damp paper towels to suppress dust, or use a HEPA-filtered vacuum dedicated to chemical spills[5].

  • Solution Spill: Cover the liquid with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible absorbents like sawdust.

Step 4: Collection & Disposal Scoop the absorbed material or damp wipes using a non-sparking tool and place them into a high-density polyethylene (HDPE) hazardous waste container. Label the container clearly with "Hazardous Waste: Halogenated Aromatic Amine / Nitrile." Dispose of via a licensed local waste disposal authority in accordance with regional regulations[5].

SpillResponse Spill Spill Detected Assess Assess State (Solid vs Liquid) Spill->Assess Solid Dry Powder Spill Assess->Solid Liquid Dissolved Solution Assess->Liquid Vacuum Damp Wipe / HEPA Vacuum Solid->Vacuum Absorb Inert Absorbent (Vermiculite) Liquid->Absorb Waste HDPE Hazardous Waste Container Vacuum->Waste Absorb->Waste

Logical decision tree for managing solid versus liquid chemical spills.

Emergency First Aid Protocols

If exposure occurs, immediate action dictates the clinical outcome.

  • Skin Contact: Immediately wash the affected area with copious amounts of water and non-abrasive soap for at least 15 minutes while removing contaminated clothing[2]. Causality: Rapid removal prevents transdermal absorption of the lipophilic amine.

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding eyelids wide open to ensure complete irrigation[2]. Remove contact lenses if present.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen and seek emergency medical attention[2].

References

  • Benchchem . "4-Amino-2-chloro-6-fluorobenzonitrile | CAS 1095188-13-8". 1

  • Combi-Blocks . "JR-9565 - Safety Data Sheet (July 17 2023)". 2

  • ChemShuttle . "4-amino-2-chloro-6-fluorobenzonitrile; CAS No.: 1095188-13-8". 3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.